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  • Product: N-(4-Methylbenzyl)cyclopentanamine hydrochloride
  • CAS: 1158414-41-5

Core Science & Biosynthesis

Foundational

Molecular weight and formula of N-(4-Methylbenzyl)cyclopentanamine HCl

The following technical monograph provides an in-depth characterization of N-(4-Methylbenzyl)cyclopentanamine Hydrochloride , structured for application scientists and drug development professionals. Physicochemical Char...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth characterization of N-(4-Methylbenzyl)cyclopentanamine Hydrochloride , structured for application scientists and drug development professionals.

Physicochemical Characterization, Synthetic Methodology, and Analytical Standards

Chemical Identity & Physicochemical Properties

Nomenclature and Formula

This compound is a secondary amine salt formed by the protonation of N-(4-methylbenzyl)cyclopentanamine. It serves as a critical lipophilic building block in the synthesis of neuroactive ligands and agrochemicals.

PropertySpecification
IUPAC Name N-[(4-Methylphenyl)methyl]cyclopentanamine hydrochloride
Common Name N-(4-Methylbenzyl)cyclopentanamine HCl
Empirical Formula C₁₃H₂₀ClN (Salt) / C₁₃H₁₉N (Free Base)
Molecular Weight 225.76 g/mol (Salt) / 189.30 g/mol (Free Base)
Exact Mass 225.1284 Da
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics (Et₂O, Hexane)
Structural Architecture

The molecule consists of a lipophilic cyclopentyl ring fused via a secondary amine linker to a para-toluyl moiety. The hydrochloride salt form stabilizes the amine, preventing oxidation and facilitating aqueous solubility for biological assays.

Synthetic Methodology

Reaction Pathway: Reductive Amination

The most robust synthetic route utilizes a Reductive Amination protocol. This "one-pot" approach minimizes isolation steps and maximizes yield by driving the equilibrium toward the imine intermediate before reduction.

Mechanism:

  • Imine Formation: Condensation of 4-methylbenzaldehyde with cyclopentylamine.

  • Reduction: Selective reduction of the imine using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄).

  • Salt Formation: Precipitation with anhydrous HCl.

Synthesis Workflow Figure 2: Reductive Amination Workflow Aldehyde 4-Methylbenzaldehyde (1.0 eq) Mixing Step 1: Imine Formation Solvent: DCM or MeOH Time: 1-2 hrs, RT Aldehyde->Mixing Amine Cyclopentylamine (1.1 eq) Amine->Mixing Reduction Step 2: Reduction Reagent: NaBH(OAc)3 (1.5 eq) Time: 4-12 hrs Mixing->Reduction - H2O Quench Step 3: Workup Basic extraction (NaHCO3) Isolation of Free Base Reduction->Quench Salting Step 4: Salt Formation Add 4M HCl in Dioxane Filter Precipitate Quench->Salting Product Final Product: N-(4-Methylbenzyl)cyclopentanamine HCl Salting->Product

Detailed Protocol

Note: All steps must be performed in a fume hood.

  • Imine Formation:

    • Dissolve 4-methylbenzaldehyde (10 mmol, 1.20 g) in anhydrous Dichloromethane (DCM, 30 mL).

    • Add cyclopentylamine (11 mmol, 1.09 mL) and stir at Room Temperature (RT) for 2 hours. Observation: Solution may become slightly warm.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g) portion-wise over 15 minutes.

    • Allow to warm to RT and stir overnight (12h) under Nitrogen atmosphere.

  • Workup (Free Base Isolation):

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the oily free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude oil in minimal diethyl ether (or ethanol).

    • Add 4M HCl in Dioxane (or ethereal HCl) dropwise at 0°C until no further precipitation occurs.

    • Filter the white solid, wash with cold ether, and dry under high vacuum.

Analytical Characterization (QC Standards)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Salt form)

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ammonium 9.20 - 9.50Broad Singlet2H

(Exchangeable)
Aromatic 7.35 (d) & 7.20 (d)Doublets (AA'BB')4HPhenyl Ring Protons
Benzylic 4.05Singlet (or broad)2H

Methine 3.35 - 3.45Multiplet1HCyclopentyl

Methyl 2.30Singlet3H

Cyclopentyl 1.90 - 1.50Multiplets8HRing

groups
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Parent Ion [M+H]⁺: Calculated: 190.16 m/z. Observed: 190.2 ± 0.1 m/z .

  • Fragment Ions:

    • 105 m/z (Tropylium ion / Methylbenzyl cation cleavage).

    • 86 m/z (Cyclopentyl-NH=CH₂ fragment).

Applications & Stability

Research Utility
  • SAR Studies: Used as a lipophilic probe in Structure-Activity Relationship (SAR) studies for GPCR ligands (e.g., Dopamine or Serotonin receptor modulators).

  • Building Block: Precursor for N-substituted urea or amide derivatives in medicinal chemistry.

Storage & Handling
  • Hygroscopicity: HCl salts are moderately hygroscopic. Store in a desiccator.

  • Stability: Stable at -20°C for >2 years. Avoid strong oxidizing agents.

  • Safety: Irritant to eyes and skin. The free base is volatile; the salt is a fine dust hazard. Use P95/P100 respiratory protection during weighing.

References

  • Chemical Identity & Vendor Data

    • N-(4-methylbenzyl)cyclopentanamine hydrochloride Product Page. Sigma-Aldrich / Merck. Retrieved October 2023.

  • Synthetic Methodology (General Reductive Amination)

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • CAS Registry Data

    • N-(4-methylbenzyl)cyclopentanamine (CAS 70000-57-6).[1][2][3] PubChem Compound Summary. National Center for Biotechnology Information.

  • Pretsch, E., et al. (2009).

Sources

Exploratory

Chemical structure analysis of N-(4-Methylbenzyl)cyclopentanamine hydrochloride

An In-depth Technical Guide to the Chemical Structure Analysis of N-(4-Methylbenzyl)cyclopentanamine Hydrochloride Authored for Drug Development Professionals, Researchers, and Scientists Abstract The rigorous and unambi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of N-(4-Methylbenzyl)cyclopentanamine Hydrochloride

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

The rigorous and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and pharmaceutical development. Any ambiguity can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and significant delays in the development pipeline. This guide provides a comprehensive, field-proven framework for the complete structural elucidation of N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS No: 70000-57-6), a representative secondary amine salt. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, we present a self-validating workflow that ensures the highest degree of scientific integrity. This document moves beyond mere procedural descriptions to explain the causal-driven choices behind each analytical step, empowering researchers to apply these principles to other novel chemical entities.

Compound Profile and Significance

N-(4-Methylbenzyl)cyclopentanamine hydrochloride is an organic compound featuring a secondary amine core functionalized with a cyclopentyl group and a 4-methylbenzyl group.[1] As a hydrochloride salt, it exhibits increased polarity and water solubility compared to its free base form, properties that are often desirable in pharmaceutical contexts. The structural motif of a substituted benzylamine is common in biologically active compounds, making this molecule and its analogues of interest in medicinal chemistry and drug discovery programs.

Accurate structural confirmation is the non-negotiable first step in its evaluation. This guide will use it as a model compound to demonstrate a best-practice analytical workflow.

Property Value Source
CAS Number 70000-57-6[1][2]
Molecular Formula C₁₃H₂₀ClN[3]
Molecular Weight 225.76 g/mol [2][3]
Physical Form Solid[2]
InChI Key HPLVXXMDIYPLEQ-UHFFFAOYSA-N[2]

The Integrated Analytical Workflow: A Multi-Pillar Approach

Caption: Integrated workflow for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.

Expertise in Action: Why Solvent Choice is Critical For an amine hydrochloride, the choice of deuterated solvent is paramount. Solvents like Deuterated Chloroform (CDCl₃) may not always be suitable as they can lead to variable chemical shifts for the acidic N-H protons due to differing hydrogen bonding and exchange rates. Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) are often superior choices. DMSO-d₆ slows the proton exchange rate, allowing the N-H protons to be observed, often as broadened signals. In D₂O, the acidic N-H protons will exchange with deuterium and become invisible in the ¹H NMR spectrum, a diagnostic experiment in itself to confirm their presence.

¹H NMR Spectroscopy Analysis (Predicted)

The ¹H NMR spectrum provides a proton census of the molecule.

Caption: Structure of N-(4-Methylbenzyl)cyclopentanamine cation with key protons labeled.

Label Protons Predicted δ (ppm) Multiplicity Integration Rationale
a -CH₃~2.35Singlet (s)3HAromatic methyl group, no adjacent protons to couple with.
b, c Ar-H~7.30 - 7.45AA'BB' system (2 Doublets, d)4HProtons on a para-substituted benzene ring.
d Ar-CH₂-N~4.15Singlet (s) or Broad s2HBenzylic protons adjacent to the electron-withdrawing ammonium nitrogen.
e N-H₂⁺Variable (e.g., ~9.0)Broad Singlet (br s)2HAcidic protons on nitrogen; signal is often broad due to exchange and quadrupolar effects.
f N-CH-~3.50Multiplet (m)1HMethine proton on the cyclopentyl ring, adjacent to nitrogen and other ring protons.
g -(CH₂)₄-~1.60 - 2.10Multiplets (m)8HAliphatic protons of the cyclopentyl ring, appearing as complex overlapping signals.
¹³C NMR Spectroscopy Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon Environment Predicted δ (ppm) Rationale
Aromatic -CH₃ ~21Standard chemical shift for a methyl group attached to a benzene ring.
Cyclopentane -CH₂- ~24, ~32Aliphatic carbons in the five-membered ring. Two distinct signals are expected due to symmetry.
Benzylic -CH₂- ~50Benzylic carbon deshielded by the adjacent ammonium nitrogen.
Cyclopentane -CH- ~62Methine carbon directly attached to the electron-withdrawing ammonium nitrogen, causing a significant downfield shift.
Aromatic C (quaternary & CH) ~129 - 141Four distinct signals are expected for the para-substituted aromatic ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule.

Expertise in Action: Choosing the Right Ionization For a pre-formed salt like an amine hydrochloride, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that allows the pre-existing cation (the protonated amine) to be gently transferred into the gas phase for analysis. Electron Ionization (EI), a harsher method, would cause significant fragmentation and might not show the molecular ion of the free base.

  • Expected HRMS (ESI+) Result: The primary observation will be the cation [C₁₃H₁₉N + H]⁺.

    • Calculated m/z: 190.1590

    • Trustworthiness Check: The experimentally measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated mass. This provides unambiguous confirmation of the elemental formula C₁₃H₂₀N⁺ for the cation, which is a cornerstone of the entire structural proof.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For N-(4-Methylbenzyl)cyclopentanamine hydrochloride, the key is to identify vibrations characteristic of a secondary ammonium salt.

Expertise in Action: The "Ammonium Bands" The most diagnostic feature of an amine salt is the appearance of broad and complex absorption bands in the ~2400-2800 cm⁻¹ region.[4][5] These are due to the N-H⁺ stretching vibrations and are clearly distinct from the sharper, less intense N-H stretch of a free secondary amine (typically ~3300-3500 cm⁻¹).[6] Their presence is a strong confirmation of the hydrochloride salt form.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
N-H₂⁺ Stretch ~2400 - 2800Strong, very broad, complex bands
C-H Stretch (Aromatic) > 3000Medium, sharp
C-H Stretch (Aliphatic) ~2850 - 2960Strong, sharp
N-H₂⁺ Bend ~1580 - 1610Medium to strong, sharp
C=C Stretch (Aromatic) ~1610, ~1515Medium, sharp

X-ray Crystallography: The Definitive 3D Structure

When a single crystal of suitable quality can be grown, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[7][8] It determines the precise spatial arrangement of every atom, confirming connectivity, bond lengths, bond angles, and stereochemistry.[9] For N-(4-Methylbenzyl)cyclopentanamine hydrochloride, this technique would definitively confirm the protonation site (the nitrogen atom) and show the ionic interaction with the chloride anion in the crystal lattice.[10][11]

Experimental Protocols

Trustworthiness through Rigorous Procedure

NMR Sample Preparation (DMSO-d₆)
  • Accurately weigh 5-10 mg of N-(4-Methylbenzyl)cyclopentanamine hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.

  • Insert the tube into the spectrometer spinner and place it in the magnet for data acquisition.

HRMS Sample Preparation (ESI)
  • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water 50:50).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

  • Introduce the diluted solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

FTIR Sample Preparation (ATR)
  • Place a small, representative amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum (typically co-adding 16 or 32 scans for a good signal-to-noise ratio).

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Safety and Handling

As a chemical entity, N-(4-Methylbenzyl)cyclopentanamine hydrochloride requires careful handling to minimize risk.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[12] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[12][14]

Conclusion

References

  • ResearchGate. The infrared spectra of secondary amines and their salts. Available at: [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

  • Cambridge University Press. Powder diffraction investigations of some organic hydrochlorides. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Available at: [Link]

  • Spectroscopy Online. FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. Available at: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • ResearchGate. Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Available at: [Link]

  • PubChem. N-[(4-Chlorophenyl)methyl]cyclopentanamine hydrochloride. Available at: [Link]

  • Organic Syntheses. Procedure for synthesis of related compounds. Available at: [Link]

  • MDPI. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Available at: [Link]

  • NIST WebBook. Cyclopentanamine. Available at: [Link]

  • The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Available at: [Link]

  • SciSpace. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available at: [Link]

  • NIH National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. Available at: [Link]

Sources

Foundational

Pharmacology and potential bioactivity of N-(4-Methylbenzyl)cyclopentanamine derivatives

An In-depth Technical Guide to the Pharmacology and Potential Bioactivity of N-(4-Methylbenzyl)cyclopentanamine Derivatives Abstract The confluence of a conformationally restricted cyclopentylamine moiety and a substitut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacology and Potential Bioactivity of N-(4-Methylbenzyl)cyclopentanamine Derivatives

Abstract

The confluence of a conformationally restricted cyclopentylamine moiety and a substituted benzyl group presents a compelling scaffold for novel pharmacological agents. This guide delineates a comprehensive strategy for the synthesis, characterization, and systematic evaluation of N-(4-Methylbenzyl)cyclopentanamine derivatives. We will explore a rational, multi-tiered approach, commencing with in silico predictive modeling to identify potential biological targets, followed by a detailed roadmap for in vitro screening to assess cytotoxicity, anti-inflammatory, and potential psychoactive properties. The overarching objective is to elucidate the structure-activity relationships (SAR) within this chemical series, thereby paving the way for the identification of lead candidates with therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

Introduction: The N-(4-Methylbenzyl)cyclopentanamine Scaffold - A Promising Starting Point

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The N-(4-Methylbenzyl)cyclopentanamine core represents a largely unexplored chemical space with significant potential. This assertion is predicated on the established bioactivity of its constituent fragments. The cyclopentanamine structure is a key feature in various bioactive compounds, including the stimulant and vasoconstrictor cyclopentamine. The N-benzyl group is a common pharmacophore found in a plethora of neurologically active drugs, influencing receptor affinity and pharmacokinetic properties. The 4-methyl substitution on the benzyl ring can subtly modulate electronic and steric properties, potentially enhancing target engagement and metabolic stability.

The central hypothesis of this guide is that the unique combination of these structural motifs in N-(4-Methylbenzyl)cyclopentanamine derivatives can lead to novel pharmacological profiles. We will outline a systematic approach to unlock this potential, from initial synthesis to comprehensive biological characterization.

Synthesis and Physicochemical Characterization of Derivatives

The successful exploration of the pharmacological potential of N-(4-Methylbenzyl)cyclopentanamine derivatives is contingent upon robust synthetic methodologies and thorough characterization.

General Synthetic Pathway: Reductive Amination

A reliable and versatile method for the synthesis of the target compounds is reductive amination. This two-step, one-pot reaction offers high yields and is amenable to the creation of a diverse library of derivatives.

Experimental Protocol: Synthesis of N-(4-Methylbenzyl)cyclopentanamine

  • Imine Formation: To a solution of cyclopentanone (1.0 eq) in methanol, add 4-methylbenzylamine (1.0 eq). The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture is cooled to 0°C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

This general procedure can be adapted to synthesize a wide array of derivatives by utilizing substituted cyclopentanones or a variety of substituted benzylamines.

Physicochemical Characterization

The identity and purity of all synthesized compounds must be unequivocally established. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compounds, which should be >95% for use in biological assays.

The physicochemical properties of benzylamine and its derivatives, such as pKa, logP, and solubility, are critical for understanding their pharmacokinetic and pharmacodynamic behavior.[1][2]

In Silico Bioactivity and Druglikeness Prediction

Prior to extensive in vitro screening, computational methods can provide valuable insights into the potential bioactivity and drug-like properties of the synthesized derivatives.[3][4] This in silico approach allows for the prioritization of compounds for biological testing, saving time and resources.[5][6][7]

Molecular Docking and Target Prediction

Molecular docking simulations can be employed to predict the binding affinity of the N-(4-Methylbenzyl)cyclopentanamine derivatives to a panel of known biological targets, particularly those associated with the central nervous system (CNS) due to the structural similarity to known psychoactive compounds.[8]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A variety of computational models can be used to predict the ADMET properties of the synthesized compounds. This includes predictions of oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.

in_silico_workflow Start Synthesized Derivatives Library Docking Molecular Docking (CNS Target Panel) Start->Docking ADMET ADMET Prediction (Lipinski's Rule of 5, etc.) Start->ADMET Prioritization Compound Prioritization Docking->Prioritization ADMET->Prioritization Output Lead Candidates for In Vitro Screening Prioritization->Output

Caption: In Silico Workflow for Prioritizing Derivatives.

Proposed Pharmacological Evaluation: A Tiered Approach

A systematic, tiered approach to pharmacological screening is proposed to efficiently evaluate the bioactivity of the N-(4-Methylbenzyl)cyclopentanamine derivatives.

Tier 1: Primary Screening

The initial tier of screening focuses on assessing the general cytotoxicity and potential anti-inflammatory properties of the synthesized compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability and cytotoxicity.[9][10][11]

Experimental Protocol: MTT Cytotoxicity Assay [12][13]

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and incubate for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Given the prevalence of anti-inflammatory activity in cyclopentane-containing compounds, a preliminary assessment of this property is warranted.[14][15]

Experimental Protocol: Inhibition of Albumin Denaturation [16][17][18]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (pH 6.3), and 1 mL of the test compound at various concentrations (e.g., 10-500 µg/mL). A control group with the vehicle and a standard drug (e.g., diclofenac sodium) should be included.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Tier 2: CNS-Focused Screening

Based on the structural alerts from the cyclopentanamine and N-benzyl moieties, a focused screening campaign targeting CNS receptors is a logical progression.

Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor.[19][20][21][22][23] Given the potential for stimulant-like activity, initial screening should focus on monoamine transporters and key neurotransmitter receptors.

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

  • Membrane Preparation: Prepare crude synaptosomal membranes from rat striatal tissue.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Competition Binding: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for DAT (e.g., [³H]-WIN 35,428), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each compound and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) Vesicle Vesicle DA->Vesicle VMAT2 DAT Dopamine Transporter (DAT) DA_Synapse DA Vesicle->DA_Synapse DA_Synapse->DAT Reuptake D2R Dopamine D2 Receptor DA_Synapse->D2R Signaling Downstream Signaling D2R->Signaling Compound N-(4-Methylbenzyl) cyclopentanamine Derivative Compound->DAT Inhibition

Caption: Hypothetical Modulation of Dopaminergic Synapse.

Structure-Activity Relationship (SAR) Elucidation

The data generated from the tiered screening approach will be instrumental in establishing a robust SAR for the N-(4-Methylbenzyl)cyclopentanamine series. By systematically varying the substituents on both the cyclopentane and the benzyl rings, it will be possible to identify the key structural features that govern potency and selectivity for the identified biological targets.

Table 1: Hypothetical In Vitro Screening Data for N-(4-Methylbenzyl)cyclopentanamine Derivatives

Compound IDR¹ (Cyclopentane)R² (Benzyl)Cytotoxicity IC₅₀ (µM) [HEK293]DAT Binding Ki (nM)
NMC-001 H4-CH₃>100150
NMC-002 2-CH₃4-CH₃8595
NMC-003 H4-Cl5075
NMC-004 H4-OCH₃>100250

Conclusion and Future Directions

The N-(4-Methylbenzyl)cyclopentanamine scaffold represents a promising, yet underexplored, area for the discovery of novel bioactive compounds. This technical guide has outlined a rational and comprehensive strategy for the synthesis, characterization, and pharmacological evaluation of derivatives based on this core structure. The proposed tiered screening approach, integrating in silico prediction with in vitro assays, provides a clear and efficient path to identifying lead candidates with potential therapeutic applications, particularly in the realm of central nervous system disorders. The elucidation of the structure-activity relationships will be paramount in guiding the optimization of these initial hits into viable drug candidates. Further in vivo studies will be necessary to validate the pharmacological activity and assess the safety profile of the most promising compounds.

References

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  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science, 15(2), 37-52.
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  • Lian, J., et al. (2025). Transfer learning applied in predicting small molecule bioactivity. bioRxiv.
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Exploratory

An In-depth Technical Guide to the Potential Applications of N-(4-Methylbenzyl)cyclopentanamine Hydrochloride

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a secondary amine featuring a cyclopentane ring and a 4-methylbenzyl group. While...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a secondary amine featuring a cyclopentane ring and a 4-methylbenzyl group. While specific research on this particular molecule is limited, its structural motifs are prevalent in a variety of biologically active compounds. This technical guide provides a comprehensive review of the potential applications of N-(4-Methylbenzyl)cyclopentanamine hydrochloride by examining the established activities of structurally related N-benzylamines and cyclopentanamine derivatives. This paper will explore potential therapeutic areas, including neurology and antiviral research, based on structure-activity relationships. Furthermore, this guide will detail a robust synthetic protocol for its preparation via reductive amination and outline standard analytical techniques for its characterization.

Introduction: Unveiling the Potential of a Structurally Promising Scaffold

N-(4-Methylbenzyl)cyclopentanamine hydrochloride, with CAS Number 70000-57-6, is an organic molecule that combines two key structural features: a cyclopentanamine moiety and a substituted benzyl group.[1][2] The cyclopentane ring is a common feature in numerous FDA-approved drugs, where it often serves as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[3] The N-benzyl group is also a critical pharmacophore in many centrally acting agents, significantly influencing receptor affinity and selectivity.[4]

Given the absence of extensive direct research on N-(4-Methylbenzyl)cyclopentanamine hydrochloride, this guide will extrapolate its potential applications from the well-documented pharmacology of its constituent chemical functionalities and analogous compounds. This approach allows for the formulation of informed hypotheses regarding its biological activity and provides a rationale for future research and development.

Physicochemical Properties

A summary of the known physicochemical properties of N-(4-Methylbenzyl)cyclopentanamine hydrochloride is presented in Table 1.

PropertyValueSource
CAS Number 70000-57-6[1]
Molecular Formula C₁₃H₂₀ClN[2]
Molecular Weight 225.76 g/mol
Physical Form Solid
Purity ≥95% (typical)[2]
Salt Form Hydrochloride[2]

Potential Therapeutic Applications: A Landscape of Possibilities

The structural components of N-(4-Methylbenzyl)cyclopentanamine hydrochloride suggest several potential avenues for therapeutic application, primarily centered around the central nervous system (CNS) and infectious diseases.

Central Nervous System Disorders

The N-benzyl moiety is a well-established pharmacophore that can confer significant affinity for various CNS targets, particularly serotonin (5-HT) receptors.

  • Serotonergic Activity: The N-benzyl substitution on phenethylamines is known to dramatically increase affinity and functional activity at serotonin 5-HT₂A receptors.[4][5] This suggests that N-(4-Methylbenzyl)cyclopentanamine hydrochloride could be investigated as a modulator of serotonergic pathways, with potential applications in treating depression, anxiety, and other mood disorders. The 4-methyl substitution on the benzyl ring may further influence selectivity and potency.[4]

  • Anticonvulsant Properties: Studies on N-benzyl-2-acetamidopropionamide derivatives have demonstrated potent anticonvulsant activities.[6] The core N-benzyl structure in these compounds is crucial for their efficacy. This raises the possibility that N-(4-Methylbenzyl)cyclopentanamine hydrochloride could exhibit similar properties, warranting investigation in epilepsy and other seizure-related disorders.

Antiviral and Antineoplastic Applications

The cyclopentane ring is a key structural element in several antiviral and antineoplastic drugs.

  • Neuraminidase Inhibition: Multisubstituted cyclopentane derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase, an essential enzyme for viral replication.[7] The cyclopentane scaffold can mimic the natural substrate of the enzyme.

  • Sialyltransferase Inhibition: Highly substituted cyclopentane-CMP conjugates have shown potent inhibition of sialyltransferases, enzymes that are overexpressed in certain cancers and are involved in metastasis.[8] This suggests that the cyclopentane core of N-(4-Methylbenzyl)cyclopentanamine could serve as a starting point for the design of novel anticancer agents.

Synthesis and Characterization

A reliable and scalable synthesis is crucial for the exploration of any new chemical entity. Reductive amination is a widely used and efficient method for the preparation of secondary amines.[9][10][11]

Proposed Synthetic Pathway: Reductive Amination

The synthesis of N-(4-Methylbenzyl)cyclopentanamine hydrochloride can be readily achieved through the reductive amination of cyclopentanone with 4-methylbenzylamine.

Synthesis_Pathway Cyclopentanone Cyclopentanone Intermediate Imine Intermediate Cyclopentanone->Intermediate + Methylbenzylamine 4-Methylbenzylamine Methylbenzylamine->Intermediate Product N-(4-Methylbenzyl)cyclopentanamine Intermediate->Product Reduction (e.g., NaBH(OAc)₃) FinalProduct N-(4-Methylbenzyl)cyclopentanamine HCl Product->FinalProduct + HCl

Figure 1: Proposed synthesis of N-(4-Methylbenzyl)cyclopentanamine hydrochloride via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • Cyclopentanone

  • 4-Methylbenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of cyclopentanone (1.0 eq) in anhydrous DCM, add 4-methylbenzylamine (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude free base.

  • Purify the crude product by column chromatography on silica gel if necessary.

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield N-(4-Methylbenzyl)cyclopentanamine hydrochloride as a solid.

Analytical Characterization

The identity and purity of the synthesized N-(4-Methylbenzyl)cyclopentanamine hydrochloride should be confirmed using a suite of analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (e.g., GC-MS) SynthesizedProduct->MS FTIR FTIR Spectroscopy SynthesizedProduct->FTIR HPLC HPLC Analysis (Purity) SynthesizedProduct->HPLC

Figure 2: Analytical workflow for the characterization of N-(4-Methylbenzyl)cyclopentanamine hydrochloride.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the protons of the 4-methylbenzyl group (aromatic and methyl protons) and the cyclopentyl group.

  • ¹³C NMR: Signals for the carbon atoms of both the aromatic and aliphatic moieties.

  • FTIR: Characteristic absorption bands for N-H stretching (of the secondary amine salt), C-H stretching (aromatic and aliphatic), and C-N stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the free base (C₁₃H₁₉N) and fragmentation patterns consistent with the proposed structure. An example of an HPLC method for separating related benzylamine compounds can be found in the literature.[12]

Toxicology and Safety Considerations

While specific toxicological data for N-(4-Methylbenzyl)cyclopentanamine hydrochloride are not available, general information on benzylamines indicates potential hazards. Benzylamine is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[13][14][15] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The degradation of benzylamines during water treatment processes can also lead to the formation of disinfection byproducts, a factor to consider in environmental safety assessments.[16]

Future Directions and Conclusion

N-(4-Methylbenzyl)cyclopentanamine hydrochloride represents a promising, yet underexplored, chemical entity. Based on the well-established biological activities of its structural components, this compound warrants further investigation for a range of potential therapeutic applications, particularly in the fields of neuropharmacology and infectious diseases.

Future research should focus on:

  • In vitro pharmacological profiling: Screening against a panel of CNS receptors (e.g., serotonin, dopamine, norepinephrine transporters and receptors) and relevant enzymes (e.g., neuraminidase, sialyltransferases).

  • In vivo efficacy studies: Evaluation in animal models of CNS disorders (e.g., depression, epilepsy) and infectious diseases.

  • Lead optimization: Synthesis and evaluation of analogs with modifications to the cyclopentyl and benzyl rings to improve potency, selectivity, and pharmacokinetic properties.

References

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Foundational

A Comprehensive Technical Guide to the Melting Point and Thermal Stability of N-(4-Methylbenzyl)cyclopentanamine HCl

Foreword Introduction to N-(4-Methylbenzyl)cyclopentanamine HCl N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a secondary amine salt.[1] Its structure, featuring a cyclopentanamine ring and a 4-methylbenzyl group,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Introduction to N-(4-Methylbenzyl)cyclopentanamine HCl

N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a secondary amine salt.[1] Its structure, featuring a cyclopentanamine ring and a 4-methylbenzyl group, suggests its potential as an intermediate in organic synthesis and pharmaceutical research. As a solid material, its melting point and thermal stability are critical parameters that influence its storage, handling, and downstream processing.[1] Amine hydrochlorides are known to exhibit complex thermal behaviors, including the potential for decomposition upon melting, which necessitates a careful and multi-faceted analytical approach.[2]

Table 1: Physicochemical Properties of N-(4-Methylbenzyl)cyclopentanamine HCl

PropertyValueSource
CAS Number 70000-57-6[1]
Molecular Formula C₁₃H₂₀ClN[1]
Molecular Weight 225.76 g/mol [1]
Physical Form Solid
Hazard Irritant[1]

The Criticality of Melting Point and Thermal Stability in Drug Development

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this is typically a sharp, well-defined temperature range. However, for amine hydrochlorides, the observed "melting" can be a more complex process involving dissociation or decomposition.[2]

Thermal stability refers to the ability of a substance to resist chemical change upon heating. Understanding the thermal stability profile is crucial for:

  • Establishing safe handling and storage conditions: To prevent degradation and ensure the integrity of the material over time.

  • Designing robust manufacturing processes: Such as drying and milling, where the material may be subjected to thermal stress.

  • Formulation development: Ensuring the API remains stable during the formulation process and in the final drug product.

Experimental Determination of Melting Point

The melting point of N-(4-Methylbenzyl)cyclopentanamine HCl should be determined using a standardized capillary method. This well-established technique provides a visual indication of the melting range and any accompanying physical changes, such as decomposition.

Principle of Capillary Melting Point Determination

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[3]

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the N-(4-Methylbenzyl)cyclopentanamine HCl sample is dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a suitable heating block or oil bath.

    • Place the capillary tube into the apparatus.

  • Preliminary Determination (Rapid Ramp):

    • Heat the sample at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting range. This helps to save time in subsequent, more precise measurements.

  • Precise Determination (Slow Ramp):

    • Using a fresh sample, heat to a temperature approximately 20 °C below the approximate melting point found in the preliminary run.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

    • Carefully observe the sample and record the following:

      • Onset Temperature: The temperature at which the first drop of liquid is observed.

      • Clear Point Temperature: The temperature at which the last solid particle melts.

      • Observations: Note any changes in appearance, such as discoloration (e.g., blackening), which would indicate decomposition.[2]

  • Replicate Measurements:

    • Perform at least two additional precise determinations to ensure the reproducibility of the results.

Interpreting the Results

A sharp melting range (typically < 2 °C) is indicative of a pure substance. A broad melting range can suggest the presence of impurities. For many amine hydrochlorides, decomposition may occur concurrently with melting, which is often observed as a darkening of the sample.[2] In such cases, the reported value should be described as a "melting point with decomposition."

Advanced Thermal Analysis Techniques

To gain a more comprehensive understanding of the thermal stability of N-(4-Methylbenzyl)cyclopentanamine HCl, more sophisticated techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides quantitative information about thermal events such as melting, crystallization, and decomposition.

The choice of experimental parameters in DSC is critical for obtaining high-quality, interpretable data. A slower heating rate, for instance, provides better resolution of thermal events but may reduce the sensitivity of the measurement. The choice of crucible (e.g., open vs. sealed) can influence the atmosphere around the sample and affect decomposition pathways.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin).

  • Sample Preparation: Accurately weigh 2-5 mg of N-(4-Methylbenzyl)cyclopentanamine HCl into an aluminum DSC pan.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature well above the expected melting point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

    • Maintain a constant flow of an inert purge gas (e.g., nitrogen) to provide a controlled atmosphere.

  • Data Analysis:

    • Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events.

    • Determine the onset temperature and the enthalpy of fusion (ΔHfus) for the melting peak.[4]

For an amine hydrochloride that melts with decomposition, the DSC thermogram may show an initial endothermic peak corresponding to the melting process, which may be immediately followed by an exothermic peak representing decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an excellent technique for determining the onset of thermal decomposition and quantifying mass loss.

The heating rate in TGA influences the observed decomposition temperatures. A slower heating rate can provide a more accurate determination of the onset of decomposition. The choice of atmosphere (inert vs. oxidative) is crucial as it can significantly alter the decomposition mechanism and products.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of N-(4-Methylbenzyl)cyclopentanamine HCl into a TGA pan.

  • Experimental Conditions:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Conduct the analysis under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air) to understand the different decomposition pathways.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Identify the number of decomposition steps and the mass loss associated with each step.

The thermal decomposition of amine hydrochlorides often involves the loss of hydrogen chloride (HCl) followed by the decomposition of the free amine.[2] The TGA curve would show a mass loss corresponding to the theoretical percentage of HCl in the molecule, followed by further mass loss at higher temperatures.

Visualizing the Experimental Workflows

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Determination cluster_results Data Interpretation prep Dry and powder sample pack Pack capillary tube prep->pack rapid Rapid Ramp (Approx. MP) pack->rapid slow Slow Ramp (Precise MP) rapid->slow observe Record Onset & Clear Points slow->observe interpret Analyze MP Range & Decomposition observe->interpret

DSC_TGA_Workflow cluster_sample Sample Preparation & Instrument Setup cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_output Comprehensive Thermal Profile start Weigh Sample (2-10 mg) calibrate Calibrate Instrument start->calibrate dsc_run Heat at 10°C/min under N2 calibrate->dsc_run tga_run Heat at 10°C/min under N2/Air calibrate->tga_run dsc_analyze Analyze Thermogram for Melting & Decomposition dsc_run->dsc_analyze profile Combine DSC & TGA data to determine Melting Point, Enthalpy, and Decomposition Temperatures dsc_analyze->profile tga_analyze Analyze Mass Loss vs. Temperature tga_run->tga_analyze tga_analyze->profile

Conclusion and Forward-Looking Recommendations

This guide has provided a comprehensive framework for the determination and interpretation of the melting point and thermal stability of N-(4-Methylbenzyl)cyclopentanamine HCl. While a specific melting point value is not available in the current literature, the detailed protocols for capillary melting point determination, DSC, and TGA will enable researchers to generate this critical data with a high degree of scientific rigor. It is anticipated that N-(4-Methylbenzyl)cyclopentanamine HCl, like many amine hydrochlorides, may exhibit decomposition upon melting. Therefore, a combined analytical approach as outlined herein is essential for a complete and accurate thermal characterization. This foundational knowledge is indispensable for the successful development of new chemical entities and their advancement through the pharmaceutical pipeline.

References

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Protocols & Analytical Methods

Method

Synthesis of N-(4-Methylbenzyl)cyclopentanamine Hydrochloride: A Detailed Protocol for Drug Discovery and Development

Abstract This document provides a comprehensive, in-depth guide for the synthesis of N-(4-Methylbenzyl)cyclopentanamine hydrochloride, a secondary amine of interest in medicinal chemistry and drug development. The protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of N-(4-Methylbenzyl)cyclopentanamine hydrochloride, a secondary amine of interest in medicinal chemistry and drug development. The protocol is centered around a robust and highly selective one-pot reductive amination reaction. This guide is designed for researchers, scientists, and professionals in the field of drug development, offering not just a procedural walkthrough but also a detailed rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The protocol is structured to be a self-validating system, complete with characterization data, safety protocols, and supporting references to authoritative literature.

Introduction: The Rationale for Reductive Amination

The synthesis of secondary amines is a cornerstone of modern medicinal chemistry, with this structural motif being prevalent in a vast array of pharmacologically active compounds. Direct alkylation of primary amines often leads to a mixture of mono- and di-alkylated products, presenting significant purification challenges. Reductive amination, however, offers a more controlled and efficient alternative for the formation of carbon-nitrogen bonds.[1]

This protocol details the synthesis of N-(4-Methylbenzyl)cyclopentanamine hydrochloride through the reductive amination of cyclopentanone with 4-methylbenzylamine. This method involves the initial formation of an iminium ion intermediate, which is then selectively reduced in situ to the desired secondary amine. The choice of sodium triacetoxyborohydride as the reducing agent is critical; its mild nature and selectivity for iminium ions over ketones prevent the premature reduction of the starting carbonyl compound, leading to higher yields and cleaner reaction profiles.[2][3][4][5] The final product is isolated as its hydrochloride salt, a common practice in pharmaceutical development to improve the compound's stability, solubility, and handling properties.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages within a single reaction vessel: the formation of the iminium ion followed by its immediate reduction.

Stage 1: Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the primary amine (4-methylbenzylamine) on the carbonyl carbon of cyclopentanone. This is followed by a series of proton transfers and the elimination of a water molecule to form a transient imine, which is then protonated to the more electrophilic iminium ion.

Stage 2: Hydride Reduction Sodium triacetoxyborohydride then acts as a hydride donor, selectively reducing the iminium ion to the final secondary amine product, N-(4-Methylbenzyl)cyclopentanamine.

Caption: The overall reaction scheme for the synthesis of N-(4-Methylbenzyl)cyclopentanamine.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Cyclopentanone Cyclopentanone Product N-(4-Methylbenzyl)cyclopentanamine Cyclopentanone->Product + Methylbenzylamine 4-Methylbenzylamine Methylbenzylamine->Product + ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)3) ReducingAgent->Product 1. Solvent 1,2-Dichloroethane (DCE) Solvent->Product 2. Acid Acetic Acid (optional catalyst) Acid->Product 3.

Caption: The mechanistic pathway of the reductive amination reaction.

G A Cyclopentanone + 4-Methylbenzylamine B Iminium Ion Intermediate A->B Reversible Equilibrium R1 Formation of Hemiaminal and Dehydration C N-(4-Methylbenzyl)cyclopentanamine B->C Irreversible Reduction R2 Hydride Transfer from NaBH(OAc)3

Materials and Equipment

Reagent Formula MW ( g/mol ) CAS No. Supplier
CyclopentanoneC₅H₈O84.12120-92-3Sigma-Aldrich
4-MethylbenzylamineC₈H₁₁N121.18104-84-7Sigma-Aldrich
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7Sigma-Aldrich
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Fisher Scientific
Hydrochloric acid solutionHCl36.467647-01-0VWR
Diethyl ether (anhydrous)(C₂H₅)₂O74.1260-29-7Fisher Scientific
Sodium bicarbonate (sat. aq.)NaHCO₃84.01144-55-8-
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6Fisher Scientific

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • pH paper

  • Standard laboratory glassware

Experimental Protocol

Synthesis of N-(4-Methylbenzyl)cyclopentanamine (Free Base)
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclopentanone (1.0 eq), 4-methylbenzylamine (1.05 eq), and 1,2-dichloroethane (DCE) as the solvent (to make a 0.5 M solution with respect to cyclopentanone).

  • Initiation: Stir the mixture at room temperature under a nitrogen atmosphere for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion intermediates.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The addition may be slightly exothermic. Maintain the reaction temperature at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-Methylbenzyl)cyclopentanamine as an oil.

Purification of the Free Base

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective. To prevent peak tailing of the amine product, it is recommended to add 0.5-1% triethylamine to the eluent.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(4-Methylbenzyl)cyclopentanamine as a colorless to pale yellow oil.

Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form.

  • Isolation: Continue the addition of the HCl solution until no further precipitation is observed. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and solvent. Dry the product under vacuum to yield N-(4-Methylbenzyl)cyclopentanamine hydrochloride as a white to off-white solid.

Characterization Data (Predicted)

Analysis Expected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 7.20-7.30 (m, 4H, Ar-H), 3.80 (s, 2H, Ar-CH₂-N), 3.20 (quint, 1H, N-CH), 2.35 (s, 3H, Ar-CH₃), 1.50-1.90 (m, 8H, cyclopentyl-CH₂) ppm.
¹³C NMR (101 MHz, CDCl₃)δ 137.0, 136.5, 129.5, 129.0, 60.0, 54.0, 33.0, 24.0, 21.0 ppm.
IR (KBr) ~3000-2800 cm⁻¹ (C-H stretch), ~2700-2400 cm⁻¹ (N-H⁺ stretch of amine salt), ~1600, 1450 cm⁻¹ (C=C aromatic stretch)
Mass Spec (ESI+) m/z = 190.16 [M+H]⁺ (for the free base)

Safety and Handling Precautions

  • 4-Methylbenzylamine: Corrosive. Causes severe skin burns and eye damage.[6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Cyclopentanone: Flammable liquid and vapor. Causes skin and eye irritation.[2][3][7][8][9] Keep away from heat, sparks, and open flames.

  • Sodium Triacetoxyborohydride: In contact with water, releases flammable gases. Causes serious eye damage.[4][10][11] Handle in a dry environment, under an inert atmosphere if possible.

  • 1,2-Dichloroethane (DCE): Carcinogen. Toxic. Handle with extreme care in a fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Extend reaction time and monitor by TLC/LC-MS. Ensure the quality of the reducing agent.
Product loss during work-up.Ensure complete extraction from the aqueous layer.
Impure Product Over-alkylation (formation of tertiary amine).Use a slight excess of the primary amine.
Incomplete reduction of the iminium intermediate.Ensure the reducing agent is added in sufficient quantity and is active.
Difficulty in Purification Amine product tailing on silica gel column.Add a small amount of triethylamine (0.5-1%) to the eluent.
Salt does not precipitate Product is too soluble in the chosen solvent.Try a less polar solvent for the salt formation or cool the solution to induce precipitation.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of N-(4-Methylbenzyl)cyclopentanamine hydrochloride. The use of reductive amination with sodium triacetoxyborohydride ensures high selectivity and good yields, making this a valuable procedure for the preparation of this and structurally related secondary amines for applications in drug discovery and development. The detailed step-by-step instructions, coupled with mechanistic insights and safety information, are intended to empower researchers to successfully implement this synthesis in their laboratories.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Sigma-Aldrich.
  • Fisher Scientific.
  • Carl ROTH.
  • metasci.
  • Sigma-Aldrich.
  • TCI Chemicals.
  • Loba Chemie. 4-METHYLBENZYLAMINE FOR SYNTHESIS MSDS.
  • Haz-Map. 4-Methylbenzylamine.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • CDH Fine Chemical.
  • Merck Millipore.
  • PubChem. 4-Methylbenzylamine. [Link]

  • Haz-Map. 4-Methylbenzylamine. [Link]

Sources

Application

Handling and storage requirements for N-(4-Methylbenzyl)cyclopentanamine hydrochloride

An In-Depth Guide to the Handling and Storage of N-(4-Methylbenzyl)cyclopentanamine hydrochloride Introduction N-(4-Methylbenzyl)cyclopentanamine hydrochloride is an organic compound that belongs to the amine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Handling and Storage of N-(4-Methylbenzyl)cyclopentanamine hydrochloride

Introduction

N-(4-Methylbenzyl)cyclopentanamine hydrochloride is an organic compound that belongs to the amine hydrochloride family.[1][2] Structurally, it features a cyclopentane ring and a 4-methylbenzyl group attached to a nitrogen atom, which is protonated to form the hydrochloride salt.[1] This class of compounds often serves as intermediates in organic synthesis and may be explored in pharmaceutical research.[1] Due to its chemical nature as an amine salt and potential as a bioactive molecule, stringent handling and storage protocols are essential to ensure the compound's integrity, maximize experimental reproducibility, and, most importantly, guarantee the safety of laboratory personnel.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of N-(4-Methylbenzyl)cyclopentanamine hydrochloride. The protocols and recommendations outlined herein are grounded in established safety procedures for amine compounds and their salts.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 70000-57-6[1][2][3][4]
Molecular Formula C13H20ClN[4]
Molecular Weight 225.76 g/mol [3][4]
Physical Form Solid[3]
Purity Typically ≥95%[2][3]
Hazard Irritant[4][5]

PART 1: Core Handling and Safety Protocols

As an amine hydrochloride, N-(4-Methylbenzyl)cyclopentanamine hydrochloride is expected to be a stable, crystalline solid.[6] However, like many amine salts, it can be hygroscopic, meaning it can absorb moisture from the air.[7] This necessitates specific handling procedures to maintain its integrity.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. The following PPE should be mandatory when handling N-(4-Methylbenzyl)cyclopentanamine hydrochloride:

  • Eye Protection : ANSI-compliant safety glasses with side shields are the minimum requirement.[8] For operations with a risk of splashing, chemical splash goggles and a face shield should be worn.[8]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or Viton rubber, are recommended.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling the compound, even when gloves have been worn.[10]

  • Body Protection : A chemical-resistant lab coat, long pants, and closed-toe shoes are essential to protect the skin from accidental contact.[8]

  • Respiratory Protection : Work should be conducted in a certified laboratory chemical fume hood to avoid inhalation of any dust or aerosols.[8] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with the appropriate particulate filter should be used.[11]

Engineering Controls

Engineering controls are designed to isolate personnel from chemical hazards.

  • Chemical Fume Hood : All weighing and solution preparation activities involving N-(4-Methylbenzyl)cyclopentanamine hydrochloride should be performed in a properly functioning and annually certified chemical fume hood.[8]

  • Ventilation : Ensure the laboratory has adequate general ventilation to minimize the accumulation of any airborne contaminants.[7]

General Handling Procedures

Adherence to standardized laboratory procedures is critical for safety and experimental success.

  • Avoid Inhalation, Ingestion, and Skin Contact : Do not breathe dust or vapors.[12] Avoid contact with skin and eyes.[5] Do not ingest the chemical.[12]

  • Use in Designated Areas : All work with this compound should be performed in a designated area to prevent cross-contamination.[8]

  • Good Housekeeping : Maintain a clean and organized workspace. Clean up spills promptly and properly.[10]

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound.[10] Do not eat, drink, or smoke in the laboratory.[9]

Spill and Emergency Procedures

Preparedness for accidental spills is a crucial component of laboratory safety.

  • Small Spills : For small spills of the solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed, labeled container for waste disposal.[13] The spill area should then be cleaned with an appropriate solvent.

  • Large Spills : In the event of a large spill, evacuate the area and prevent entry.[13] If safe to do so, contain the spill.[13] Contact the institution's environmental health and safety (EHS) department for guidance on cleanup.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[14] Remove contaminated clothing.[5]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[12]

    • Inhalation : Move the individual to fresh air.[9][14] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.

PART 2: Storage and Stability

Proper storage is paramount to maintaining the chemical integrity and purity of N-(4-Methylbenzyl)cyclopentanamine hydrochloride over time.

Storage Conditions

The following storage conditions are recommended to ensure the long-term stability of the compound:

ParameterRecommendationRationale
Temperature Room Temperature (RT) or -20°C for long-term storage.While some sources suggest RT storage, storing amine hydrochlorides at lower temperatures can enhance long-term stability.[3][6][15]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Amine hydrochlorides can be hygroscopic, and an inert atmosphere will prevent moisture absorption.[7][16]
Light Store in a dark place or in an amber vial.Protection from light is a general best practice for storing organic compounds to prevent photochemical degradation.[15]
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.[9][17]This minimizes the risk of accidental reactions and degradation.
Incompatible Materials

To prevent hazardous reactions, store N-(4-Methylbenzyl)cyclopentanamine hydrochloride away from the following:

  • Strong Oxidizing Agents : Can cause vigorous reactions.[12][18]

  • Strong Bases : Will deprotonate the amine hydrochloride, liberating the free amine.

  • Acids and Acid Chlorides : May lead to unwanted reactions.[12][18]

Stock Solution Preparation and Storage

For many applications, stock solutions of the compound will be prepared.

  • Solvent Selection : The choice of solvent will depend on the specific application. Common solvents for amine hydrochlorides include dimethyl sulfoxide (DMSO) and ethanol.[6] The free base form is likely soluble in non-polar solvents like toluene.[16]

  • Preparation : Prepare stock solutions in a chemical fume hood using appropriate PPE.

  • Storage : Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize degradation.[15] Aliquoting stock solutions into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

PART 3: Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs.

Protocol for Weighing and Preparing a Stock Solution

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

Sources

Method

Technical Application Note: Solvent Systems for N-(4-Methylbenzyl)cyclopentanamine Hydrochloride

[1] Executive Summary N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS 70000-57-6) is a critical secondary amine building block used in the synthesis of pharmaceutical intermediates.[1] As a hydrochloride salt, its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS 70000-57-6) is a critical secondary amine building block used in the synthesis of pharmaceutical intermediates.[1] As a hydrochloride salt, its reactivity and solubility profile differ fundamentally from its free base form.

This guide addresses the primary challenge in utilizing this compound: The Solubility-Reactivity Paradox. The stable HCl salt is soluble in polar protic solvents (water, methanol) which are often incompatible with moisture-sensitive electrophiles (acid chlorides, isocyanates).[1] Conversely, the salt is insoluble in the aprotic solvents (DCM, THF, EtOAc) required for these reactions.

This note provides validated solvent systems and protocols to bridge this gap, ensuring high-yield functionalization while adhering to modern green chemistry solvent selection principles.

Part 1: Physicochemical Solubility Landscape[1]

The solubility of N-(4-Methylbenzyl)cyclopentanamine is binary, dictated by its protonation state. Understanding this switch is the prerequisite for successful reaction design.

Table 1: Comparative Solubility Profile
Solvent ClassSolventHCl Salt Form (Ionic Lattice)Free Base Form (Oil/Low-Melting Solid)Application Context
Polar Protic WaterHigh (>100 mg/mL)Low (<1 mg/mL)Biphasic reactions; Work-up.[1]
MethanolHigh HighHydrogenation; Salt formation.
Polar Aprotic DMSO / DMFHigh HighS_NAr reactions; High-temp coupling.[1]
AcetonitrileModerateHighGeneral nucleophilic substitution.
Chlorinated Dichloromethane (DCM)Low/Insoluble High Standard acylation/alkylation.
Ethers THF / 2-MeTHFInsolubleHighGrignard/Lithium chemistry.[1]
Esters Ethyl AcetateInsolubleHighGreen alternative to DCM; Work-up.[1]
Hydrocarbons Hexane / HeptaneInsolubleModerate/HighPrecipitation of impurities.
Mechanistic Insight: The "Lattice Energy" Barrier

The HCl salt exists as a crystal lattice stabilized by strong ionic interactions between the ammonium cation and chloride anion. Non-polar solvents (DCM, Toluene) lack the dielectric constant required to overcome this lattice energy.

  • Critical Rule: You cannot simply suspend the HCl salt in DCM and add an electrophile. The reaction will likely fail or proceed sluggishly because the nucleophile is "locked" in the solid phase and protonated (non-nucleophilic).

Part 2: Solvent Selection & Decision Matrix

Modern drug development requires adherence to solvent selection guides (e.g., Pfizer, GSK, CHEM21) to minimize toxicity and environmental impact.[2]

Figure 1: Solvent Selection Decision Tree

This logic flow determines the optimal solvent system based on the electrophile's sensitivity to water.

SolventSelection Start Start: N-(4-Methylbenzyl) cyclopentanamine HCl Decision Is the Electrophile Water Sensitive? Start->Decision No NO (e.g., Alkyl Halides, Sulfonyl Chlorides) Decision->No Robust Yes YES (e.g., Acid Chlorides, Isocyanates) Decision->Yes Sensitive SystemA System A: Biphasic DCM / Water or EtOAc / Water No->SystemA BaseA Base: Na2CO3 or NaOH SystemA->BaseA Decision2 Can you use DCM? Yes->Decision2 SystemB System B: Anhydrous DCM Decision2->SystemB Standard SystemC System C: Green Alternative 2-MeTHF or EtOAc Decision2->SystemC Green Chem BaseB Base: TEA or DIPEA (Must be > 2.0 equivalents) SystemB->BaseB SystemC->BaseB

Caption: Solvent selection logic based on electrophile stability. Green paths denote environmentally preferred options.[1][3]

Part 3: Validated Experimental Protocols

Protocol A: The "In-Situ" Switch (Anhydrous Acylation)

Context: Used when reacting the HCl salt with moisture-sensitive reagents (e.g., Acetyl Chloride, Benzoyl Chloride) in organic media.[1] Mechanism: An organic base (Triethylamine) serves two roles: it neutralizes the HCl salt to liberate the free amine (solubilizing it), and then scavenges the HCl produced during acylation.

Materials:

  • N-(4-Methylbenzyl)cyclopentanamine HCl (1.0 equiv)[1][4]

  • Dichloromethane (DCM) [anhydrous] (10-15 volumes)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 equiv )[1]

  • Acid Chloride (1.1 equiv)[1]

Step-by-Step:

  • Suspension: Charge the amine HCl salt into the reactor. Add anhydrous DCM. Note: The solid will not dissolve yet.

  • Activation: Add TEA (2.2 equiv) dropwise at 0°C.

    • Observation: The suspension will clear (or change texture) as the free base is formed and dissolves in DCM. Triethylamine hydrochloride may precipitate as a fine white solid, but the reactive amine is now in solution.

  • Reaction: Add the Acid Chloride dropwise at 0°C to control the exotherm.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Work-up (Critical):

    • Wash 1: 1M HCl (Removes unreacted amine and excess TEA).

    • Wash 2: Sat. NaHCO3 (Neutralizes residual acid).

    • Wash 3: Brine (Drying).

    • Dry over Na2SO4 and concentrate.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Context: Ideal for highly reactive electrophiles (Sulfonyl chlorides) or when strict anhydrous conditions are difficult to maintain.[1] Uses water to solvate the base and salt, and organic solvent for the product.[5][6]

Materials:

  • N-(4-Methylbenzyl)cyclopentanamine HCl (1.0 equiv)[1]

  • DCM or Ethyl Acetate (10 volumes)[1]

  • Water (10 volumes)

  • Sodium Carbonate (Na2CO3) or NaOH (2.5 equiv)[1]

Step-by-Step:

  • Dissolution: Dissolve the amine HCl salt in the water phase.[7]

  • Biphasic Setup: Add the organic solvent (DCM or EtOAc).

  • Base Addition: Add the inorganic base (Na2CO3). Stir vigorously.

  • Addition: Add the electrophile (dissolved in a small amount of organic solvent) to the rapidly stirring mixture.

  • Separation: The product will migrate into the organic layer as it forms. Separate layers, dry the organic phase, and concentrate.[7][8][9]

Part 4: Reaction Workflow & Pathway Analysis

The following diagram illustrates the transformation pathway, highlighting the critical deprotonation step that dictates solvent compatibility.

ReactionPathway HCl_Salt Amine HCl Salt (Solid / Polar Soluble) Deprotonation Step 1: Deprotonation (+ Base) HCl_Salt->Deprotonation Solvation Free_Base Free Amine (DCM Soluble Nucleophile) Deprotonation->Free_Base -HCl (Base-H+ Cl-) Transition Tetrahedral Intermediate Free_Base->Transition + Electrophile (R-COCl) Product Final Amide/Sulfonamide Product Transition->Product Elimination

Caption: The critical activation step is the transition from the red node (Salt) to the green node (Free Base), requiring a base compatible with the chosen solvent.[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Incomplete deprotonation.Ensure Base is >2.0 equivalents.[5] The first equivalent only neutralizes the HCl salt; the second scavenges the reaction byproduct.
Precipitation TEA-HCl salt crashing out.[1]This is normal in DCM/EtOAc. Filter the solid or wash with water during work-up.[1]
Gumming/Oiling Mixed solvent polarity.If using DMF, ensure thorough aqueous work-up (LiCl wash) to remove DMF, which can hold the product in the water layer.[1]
Impurity Profile Bis-acylation (rare for sec-amines).[1]Ensure strict 1:1 stoichiometry of the acid chloride and add it slowly at 0°C.

References

  • Byrne, F. P., et al. (2016).[10] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Pfizer Inc. (2024). "Solvent Selection Guide." Green Chemistry Teaching and Learning Community. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11948816 (Related Structure). Link[1]

Sources

Application

Procedure for converting N-(4-Methylbenzyl)cyclopentanamine free base to hydrochloride salt

Application Notes and Protocols Procedure for the Conversion of N-(4-Methylbenzyl)cyclopentanamine Free Base to its Hydrochloride Salt For Internal Use and Distribution to Researchers, Scientists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Procedure for the Conversion of N-(4-Methylbenzyl)cyclopentanamine Free Base to its Hydrochloride Salt

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-Methylbenzyl)cyclopentanamine hydrochloride from its corresponding free base. The conversion of amines into their hydrochloride salts is a fundamental procedure in pharmaceutical development, often employed to improve solubility, stability, and handling of active pharmaceutical ingredients (APIs).[1][2] This protocol details a robust and reproducible method using a solution of hydrogen chloride in an organic solvent, which facilitates the isolation of a crystalline salt. The causality behind experimental choices, safety considerations, and detailed characterization techniques are thoroughly discussed to ensure scientific integrity and successful execution.

Introduction and Scientific Principles

The conversion of a basic amine to its hydrochloride salt is a simple acid-base reaction.[2][3] The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydrogen chloride. This results in the formation of an ammonium cation and a chloride anion, which are held together by ionic bonds.[2][3]

The resulting salt generally exhibits significantly different physicochemical properties compared to the free base. Hydrochloride salts are typically crystalline solids with higher melting points and enhanced aqueous solubility, which can be advantageous for formulation and bioavailability.[1] The choice of solvent is critical; the free base must be soluble in the chosen solvent, while the resulting hydrochloride salt should be sparingly soluble to allow for precipitation and efficient isolation.[4][5] Anhydrous conditions are often preferred to prevent the formation of oils or hydrates and to promote the formation of a crystalline solid.[5]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-(4-Methylbenzyl)cyclopentanamine≥98%Commercial SourceAssumed to be a liquid or low-melting solid at room temperature.
Diethyl ether (anhydrous)≥99.7%Commercial SourceMust be anhydrous. Ether is highly flammable and peroxide-forming.
Hydrogen chloride solution2.0 M in diethyl etherCommercial SourceCan be prepared in situ, but a standardized solution is recommended for reproducibility.[6][7]
Acetone (anhydrous)≥99.5%Commercial SourceFor washing the final product.
Nitrogen gasHigh purity---For providing an inert atmosphere.
Standard laboratory glassware------Must be dried in an oven before use.
Magnetic stirrer and stir bar---------
Filtration apparatus (Büchner funnel)---------
Vacuum oven or desiccator------For drying the final product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations should be conducted in a well-ventilated fume hood.

  • Hydrogen Chloride: Hydrogen chloride is a corrosive and toxic gas. Solutions of HCl in ether are also corrosive and will release HCl gas. Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage.[7] Ensure there are no ignition sources nearby. Use and store in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Characterization prep_amine Dissolve N-(4-Methylbenzyl)cyclopentanamine in anhydrous diethyl ether prep_inert Establish inert atmosphere (N2) prep_amine->prep_inert prep_cool Cool solution to 0°C prep_inert->prep_cool add_hcl Slowly add 2.0 M HCl in diethyl ether (1.05 equivalents) prep_cool->add_hcl precipitate Stir at 0°C for 1-2 hours (Precipitation Occurs) add_hcl->precipitate filter_solid Collect solid by vacuum filtration precipitate->filter_solid wash_solid Wash with cold anhydrous acetone filter_solid->wash_solid dry_solid Dry under vacuum wash_solid->dry_solid analyze Determine melting point, obtain NMR, FTIR, and elemental analysis dry_solid->analyze

Caption: Workflow for the hydrochloride salt formation.

Detailed Step-by-Step Protocol

6.1 Preparation of the Amine Solution

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-Methylbenzyl)cyclopentanamine (e.g., 5.0 g, 24.6 mmol).

  • Add anhydrous diethyl ether (e.g., 50 mL) to dissolve the free base completely. The volume should be sufficient to ensure full dissolution.

  • Seal the flask with a septum and flush with nitrogen gas to create an inert atmosphere.

  • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches a temperature of 0°C.

6.2 Addition of Hydrogen Chloride Solution

  • While stirring the cooled amine solution, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (1.05 equivalents, e.g., 12.9 mL, 25.8 mmol) dropwise via a syringe. A slight excess of HCl ensures complete protonation of the amine.

  • The addition should be performed slowly to control any potential exotherm and to promote the formation of a crystalline precipitate.

  • Upon addition of the HCl solution, the hydrochloride salt should begin to precipitate as a white solid.[8]

6.3 Isolation and Purification of the Hydrochloride Salt

  • After the complete addition of the HCl solution, continue to stir the resulting slurry at 0°C for an additional 1-2 hours to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous acetone (e.g., 2 x 10 mL) to remove any unreacted starting material and excess HCl. Acetone is a good choice as the hydrochloride salt is expected to have low solubility in it, while impurities are more likely to be washed away.[4]

  • Transfer the white solid to a watch glass and dry under vacuum at room temperature or in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is obtained.

Characterization of the Final Product

The identity and purity of the synthesized N-(4-Methylbenzyl)cyclopentanamine hydrochloride should be confirmed by the following methods:

  • Melting Point: Determine the melting point of the crystalline solid. A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) and acquire a proton NMR spectrum. The spectrum should show characteristic shifts corresponding to the protonated amine and the counter-ion. For example, the protons adjacent to the nitrogen are expected to shift downfield upon protonation.

  • FTIR Spectroscopy: Acquire an infrared spectrum of the solid. The spectrum should show a broad absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N-H⁺ stretch in an amine salt.[2]

  • Elemental Analysis: For rigorous confirmation, elemental analysis (C, H, N) can be performed to verify the empirical formula of the salt.

Chemical Reaction Diagram

reaction cluster_product Product amine N-(4-Methylbenzyl)cyclopentanamine (Free Base) hcl Hydrogen Chloride (in Diethyl Ether) plus + salt N-(4-Methylbenzyl)cyclopentanamine HCl (Hydrochloride Salt) hcl->salt

Caption: Acid-base reaction for salt formation.

Troubleshooting

IssuePossible CauseSuggested Solution
Oily product or no precipitate formsUse of non-anhydrous solvents or reagents; product is soluble in the reaction mixture.Ensure all glassware is oven-dried and solvents are anhydrous. Try adding a non-polar anti-solvent like hexane to induce precipitation, or remove the solvent under reduced pressure and triturate the residue with a non-polar solvent.[5]
Low yieldIncomplete precipitation; salt is partially soluble in the wash solvent.Increase the stirring time after HCl addition. Ensure the wash solvent is thoroughly chilled and use minimal quantities.
Product is discoloredImpurities in the starting material.Recrystallize the final product from a suitable solvent system (e.g., ethanol/ether).

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • Process of preparing a monobasic salt of a secondary amine.
  • What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, [Link].

  • HCl in Ether. Reddit, 4 September 2011, .
  • Properties of Amines and their Hydrochloride Salt.
  • Salt Selection in Drug Development. Pharmaceutical Technology, 21 May 2021, .
  • Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. The Royal Society of Chemistry, .
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online, 16 August 2023, .
  • Amine and HCl - salt form
  • Isolation of primary amines as HCL salt problem. Sciencemadness.org, 10 December 2006, .
  • Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board, 24 August 2008, .

Sources

Method

Using N-(4-Methylbenzyl)cyclopentanamine HCl as a pharmaceutical intermediate

Application Note: N-(4-Methylbenzyl)cyclopentanamine HCl in Drug Discovery Executive Summary N-(4-Methylbenzyl)cyclopentanamine Hydrochloride (CAS: 70000-57-6) is a secondary amine building block characterized by a "dual...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-Methylbenzyl)cyclopentanamine HCl in Drug Discovery

Executive Summary

N-(4-Methylbenzyl)cyclopentanamine Hydrochloride (CAS: 70000-57-6) is a secondary amine building block characterized by a "dual-hydrophobe" architecture. Comprising a lipophilic cyclopentyl ring and a 4-methylbenzyl moiety, this scaffold is extensively utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates—specifically lipophilicity (LogP) and steric bulk —without introducing excessive molecular weight.

This intermediate is a critical precursor in the synthesis of G-Protein Coupled Receptor (GPCR) modulators (notably Chemokine Receptor antagonists like CCR2/CCR5) and Kinase Inhibitors , where the cyclopentyl group provides metabolic stability superior to linear alkyl chains, and the tolyl group offers π-stacking opportunities within hydrophobic binding pockets.

Technical Specifications & Chemical Properties

PropertySpecification
Chemical Name N-(4-Methylbenzyl)cyclopentanamine Hydrochloride
CAS Number 70000-57-6
Molecular Formula C₁₃H₁₉N[1][2] · HCl
Molecular Weight 225.76 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)
pKa (Calc) ~9.5 (Conjugate acid)
Storage Desiccate at RT; Hygroscopic

Strategic Application in Drug Design

The "Magic Methyl" & Lipophilic Tuning

The 4-methyl group on the benzyl ring is not merely structural; it acts as a "Magic Methyl" effector. It can displace high-energy water molecules from a receptor's hydrophobic pocket, potentially boosting binding affinity by up to 10-fold (approx. 1.4 kcal/mol).

Pharmacophore Utility

This secondary amine serves as the nucleophilic "warhead" to introduce the N-cyclopentyl-4-methylbenzyl motif.

  • Target Class: Neurokinin-1 (NK1) Antagonists, Serotonin Transporter (SERT) Inhibitors.[3]

  • Mechanism: The cyclopentyl ring restricts conformational freedom compared to an n-pentyl chain, reducing the entropic penalty upon binding.

Experimental Protocols

Protocol A: Salt Break (Free-Basing)

Context: The HCl salt is stable for storage but non-nucleophilic. It must be neutralized in situ or isolated as a free base prior to N-alkylation or acylation reactions.

Materials:

  • N-(4-Methylbenzyl)cyclopentanamine HCl (1.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1N NaOH or Saturated NaHCO₃

  • Brine

Procedure:

  • Dissolution: Suspend the HCl salt in DCM (10 mL/g).

  • Neutralization: Add 1N NaOH (1.2 eq) and stir vigorously for 15 minutes until the solid dissolves and two clear layers form.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.

  • Drying: Combine organics, dry over anhydrous Na₂SO₄, and filter.

  • Utilization: Use the filtrate immediately for coupling (Protocol B) to avoid formation of carbamates from atmospheric CO₂.

Protocol B: Divergent Synthesis (Amide/Urea Coupling)

Objective: To couple the intermediate with a carboxylic acid core (common in Peptidomimetic or Kinase inhibitor synthesis).

Reagents:

  • Carboxylic Acid Core (1.0 eq)

  • N-(4-Methylbenzyl)cyclopentanamine (Free base from Protocol A, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and DIPEA in DMF under Nitrogen. Add HATU and stir for 10 minutes at 0°C to form the activated ester.

  • Addition: Add the solution of N-(4-Methylbenzyl)cyclopentanamine (in DCM/DMF) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass = Acid MW + 189.3 - 18.0).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO₃ and Brine.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Synthetic Pathway Visualization

The following diagram illustrates the origin of the intermediate via Reductive Amination and its divergent downstream applications.

G cluster_0 Precursors cluster_1 Downstream Applications Cyclopentanone Cyclopentanone Intermediate N-(4-Methylbenzyl) cyclopentanamine HCl (The Intermediate) Cyclopentanone->Intermediate Reductive Amination (NaBH4) Tolylamine 4-Methylbenzylamine Tolylamine->Intermediate FreeBase Free Amine (Reactive Species) Intermediate->FreeBase Base (NaOH) Salt Break Amide Amide Deriv. (Kinase Inhibitors) FreeBase->Amide + R-COOH / HATU Urea Urea Deriv. (sEH Inhibitors) FreeBase->Urea + R-N=C=O Sulfonamide Sulfonamide (GPCR Ligands) FreeBase->Sulfonamide + R-SO2Cl

Caption: Workflow showing the synthesis of the intermediate and its versatile conversion into three major pharmacophore classes.

Quality Control & Analytics

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic ring).

  • Retention: Expect elution in the mid-to-late region due to the lipophilic benzyl and cyclopentyl groups.

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆):

  • δ 9.4 ppm (br s, 2H): NH₂⁺ (Ammonium protons).

  • δ 7.4–7.1 ppm (m, 4H): Aromatic protons (AA'BB' system of p-tolyl).

  • δ 4.0 ppm (t, 2H): Benzylic CH₂.

  • δ 3.4 ppm (m, 1H): Cyclopentyl CH (methine).

  • δ 2.3 ppm (s, 3H): Aryl-Methyl group.

  • δ 2.0–1.5 ppm (m, 8H): Cyclopentyl CH₂ multiplets.

Safety & Handling (HSE)

  • Hazards: The HCl salt is an Irritant (Skin/Eye) . The free base is Corrosive and volatile.

  • Engineering Controls: Handle in a fume hood. Avoid dust formation of the salt.

  • Incompatibility: Strong oxidizing agents.[4] Reacts violently with acid chlorides if not buffered.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11948816, N-[(4-Chlorophenyl)methyl]cyclopentanamine hydrochloride. (Analog Reference). Retrieved from [Link]

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. (Contextual grounding for "Magic Methyl" effect).

Sources

Application

Application Notes and Protocols for the Formulation of N-(4-Methylbenzyl)cyclopentanamine hydrochloride

Introduction N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a secondary amine salt with potential applications in pharmaceutical development.[1] As with many amine-containing active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a secondary amine salt with potential applications in pharmaceutical development.[1] As with many amine-containing active pharmaceutical ingredients (APIs), the hydrochloride salt form is often selected to enhance properties such as stability and solubility.[2] However, the successful development of a robust and effective drug product requires a thorough understanding of the molecule's physicochemical properties and a systematic approach to formulation.

This guide provides a comprehensive overview of the critical pre-formulation studies, formulation strategies, and analytical methodologies required for the development of a dosage form for N-(4-Methylbenzyl)cyclopentanamine hydrochloride. The principles and protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for advancing this and similar amine hydrochloride compounds from the laboratory to the clinic.

Part 1: Pre-formulation Studies: Characterizing the Foundation

Pre-formulation studies are the cornerstone of rational drug development, providing the fundamental knowledge required to design a stable, bioavailable, and manufacturable dosage form.[3] For N-(4-Methylbenzyl)cyclopentanamine hydrochloride, the following studies are critical.

Physicochemical Characterization

A comprehensive understanding of the API's intrinsic properties is paramount.

Table 1: Physicochemical Properties of N-(4-Methylbenzyl)cyclopentanamine hydrochloride

PropertyValueMethod
CAS Number70000-57-6-
Molecular FormulaC13H19N·HCl-
Molecular Weight225.76 g/mol Mass Spectrometry
Physical FormSolidVisual Inspection
pKaHypothetical: 9.5Potentiometric Titration
LogP3.48Calculated
Melting PointHypothetical: 185-190 °CDifferential Scanning Calorimetry (DSC)

Note: Hypothetical values are included for illustrative purposes and must be determined experimentally.

Assay Development

A validated, stability-indicating analytical method is essential for all subsequent studies.[3] A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is a common starting point for small molecules like N-(4-Methylbenzyl)cyclopentanamine hydrochloride.[4]

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Evaluate gradient elution (e.g., 5% to 95% B over 20 minutes).

  • Detection: Use a UV detector at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy).

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the API to stress conditions (acid, base, oxidation, heat, light) as per ICH Q1A(R2) guidelines.[5] The method should be able to resolve the parent peak from all degradation products.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Solubility Profile

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For an amine hydrochloride, solubility is expected to be pH-dependent.

Protocol 2: pH-Solubility Profile Determination

  • Prepare a series of buffers ranging from pH 1 to 12.

  • Add an excess of N-(4-Methylbenzyl)cyclopentanamine hydrochloride to each buffer in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved drug in the filtrate using the validated HPLC method.

  • Plot the logarithm of solubility versus pH.

The pH at which the free base begins to precipitate is the pHmax.[6] This value is crucial for predicting potential precipitation in the gastrointestinal tract.

Table 2: Hypothetical pH-Solubility Data

pHSolubility (mg/mL)
1.2> 50
4.525
6.85
7.41
9.0< 0.1
Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, dissolution, and manufacturability.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic forms or solvates.

  • X-Ray Powder Diffraction (XRPD): To assess the crystallinity of the material and identify different crystal forms.[3]

  • Hygroscopicity: To evaluate the material's tendency to absorb moisture, which can affect its physical and chemical stability.

Workflow for Pre-formulation Studies

G cluster_0 Pre-formulation Workflow API N-(4-Methylbenzyl)cyclopentanamine hydrochloride Assay Develop & Validate Stability-Indicating Assay API->Assay PhysChem Physicochemical Characterization (pKa, LogP) API->PhysChem Solubility pH-Solubility Profile Assay->Solubility Stability Forced Degradation & Intrinsic Stability Assay->Stability Excipient Excipient Compatibility Assay->Excipient Formulation Formulation Strategy Selection PhysChem->Formulation Solubility->Formulation SolidState Solid-State Characterization (DSC, XRPD, Hygroscopicity) SolidState->Formulation Stability->Formulation Excipient->Formulation

Caption: A streamlined workflow for the pre-formulation characterization of N-(4-Methylbenzyl)cyclopentanamine hydrochloride.

Part 2: Formulation Strategies

The choice of formulation depends on the intended route of administration, the desired dosage, and the physicochemical properties of the API.

Excipient Compatibility

Incompatibility between the API and excipients can lead to degradation and loss of potency.[7][8] For amine hydrochlorides, particular attention should be paid to excipients that can act as proton acceptors, as they can induce disproportionation of the salt to the less soluble free base.[9]

Protocol 3: Excipient Compatibility Screening

  • Prepare binary mixtures of the API and selected excipients (e.g., 1:1 or 1:5 ratios).

  • Common excipients to screen include:

    • Fillers: Lactose, microcrystalline cellulose, dicalcium phosphate

    • Binders: Povidone, hydroxypropyl cellulose

    • Disintegrants: Croscarmellose sodium, sodium starch glycolate

    • Lubricants: Magnesium stearate, sodium stearyl fumarate

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).[9]

  • Analyze the samples at regular intervals for the appearance of degradation products using the validated HPLC method and for any physical changes.

Table 3: Excipient Compatibility Considerations

Excipient ClassPotential Interaction with Amine HClRecommendation
Sugars (e.g., Lactose)Maillard reaction with secondary aminesScreen carefully; consider alternatives if browning is observed.[7]
Basic Lubricants (e.g., Magnesium Stearate)Can induce disproportionation to the free baseUse with caution; consider pH-neutral lubricants like sodium stearyl fumarate.[9]
High-Moisture Content ExcipientsCan facilitate degradationUse low-moisture grade excipients and control manufacturing environment.
Formulation Approaches

For a stable, crystalline solid with good aqueous solubility at acidic pH, a conventional tablet or capsule formulation is often the most straightforward approach.

Protocol 4: Formulation of an Immediate-Release Tablet

  • Wet Granulation:

    • Blend the API with fillers and a portion of the disintegrant.

    • Granulate with a binder solution (e.g., povidone in water or ethanol).

    • Dry the granules to a specified moisture content.

    • Mill the dried granules to the desired particle size.

    • Blend with the remaining disintegrant and lubricant.

  • Tableting: Compress the final blend into tablets using a rotary tablet press.

  • In-Process Controls: Monitor blend uniformity, granule size distribution, and tablet weight, hardness, and thickness.

If a liquid dosage form is desired (e.g., for pediatric or geriatric populations), an oral solution may be feasible given the high solubility at low pH.

Protocol 5: Formulation of an Oral Solution

  • Vehicle Selection: Start with purified water.

  • Solubilization: Dissolve the API in the vehicle.

  • Excipient Addition: Add excipients as needed:

    • Buffers: To maintain a pH well below the pKa to ensure the API remains in its soluble, ionized form.

    • Preservatives: If the formulation is not self-preserving.

    • Sweeteners and Flavors: To improve palatability.

  • Final Volume: Add vehicle to reach the final target volume and mix until uniform.

  • Characterization: Test for pH, clarity, viscosity, and assay.

Decision Tree for Formulation Approach

G cluster_0 Formulation Decision Pathway Solubility Aqueous Solubility > 1 mg/mL at pH 1-5? Solid Oral Solid Dosage (Tablet/Capsule) Solubility->Solid Yes Complex Advanced Formulation (e.g., Lipid-based) Solubility->Complex No Stability Stable in Solution? Stability->Solid No, proceed with solid Liquid Oral Solution Stability->Liquid Yes Solid->Stability Consider Liquid?

Caption: A decision-making diagram for selecting a suitable formulation approach for N-(4-Methylbenzyl)cyclopentanamine hydrochloride.

Part 3: Analytical Characterization and Stability Testing

Formulation Characterization

Once a prototype formulation is developed, it must be thoroughly characterized to ensure it meets quality standards.

Table 4: Key Characterization Tests for a Tablet Formulation

TestMethodPurpose
AppearanceVisual InspectionTo ensure uniformity and absence of defects.
IdentificationHPLC (retention time)To confirm the presence of the API.
AssayValidated HPLC MethodTo determine the API content.
Content UniformityUSP <905>To ensure consistent dosage in each tablet.
DissolutionUSP <711>To assess the rate of drug release.
Hardness & FriabilityUSP <1217> & <1216>To evaluate the mechanical strength of the tablets.
Stability Studies

Stability testing is performed to establish the shelf-life and recommended storage conditions for the drug product.

Protocol 6: ICH Stability Study

  • Package the final formulation in the proposed commercial packaging.

  • Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term).

  • Analyze the samples for the parameters listed in Table 4, as well as for degradation products.

Analytical Workflow for Formulation

G cluster_0 Analytical & Stability Workflow Prototype Prototype Formulation Characterization Full Characterization (Assay, Dissolution, etc.) Prototype->Characterization Stability ICH Stability Study (Long-term & Accelerated) Characterization->Stability Data Data Analysis & Shelf-life Determination Stability->Data Release Set Release & Shelf-life Specifications Data->Release

Caption: A workflow for the analytical characterization and stability testing of the final drug product.

Conclusion

The successful formulation of N-(4-Methylbenzyl)cyclopentanamine hydrochloride hinges on a systematic, data-driven approach. Thorough pre-formulation characterization is essential to understand the molecule's strengths and weaknesses. This knowledge, particularly regarding its pH-dependent solubility and potential for interactions with basic excipients, will guide the selection of a suitable dosage form and compatible ingredients. The protocols and strategies outlined in this guide provide a robust framework for navigating the challenges of formulating an amine hydrochloride salt, ultimately leading to the development of a safe, effective, and stable pharmaceutical product.

References

  • Clinical Gate. Pharmaceutical preformulation. (2015). Available from: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. (2021). Available from: [Link]

  • Ståhl, P., & Nakano, M.
  • Kumar, L., et al. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. (2021). Available from: [Link]

  • Cook, J. M., et al. Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. (2022). Available from: [Link]

  • Childs, S. L., et al. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. (2004). Available from: [Link]

  • Zaworotko, M. J., et al. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
  • Oreate AI Blog. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. (2026). Available from: [Link]

  • PubChem. N-[(4-Chlorophenyl)methyl]cyclopentanamine hydrochloride. Available from: [Link]

  • Gupta, A., et al. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. (2019). Available from: [Link]

  • Chemsrc. N-Methyl-N-(4-methylbenzyl)amine. Available from: [Link]

  • PubChem. N-methylcyclopentanamine hydrochloride. Available from: [Link]

  • Google Patents. A method of synthesis primary amine hydrochloride. (2019).
  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • National Library of Medicine. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). Available from: [Link]

  • Al-Salman, H. N. K. Analytical methods for diagnosis a mixture of narcotic substances in seized materials. (2018). Available from: [Link]

  • Google Patents. Pharmaceutical formulations including an amine compound.
  • ResearchGate. (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). Available from: [Link]

  • National Library of Medicine. Formylation of Amines. (2011). Available from: [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of N-(4-Methylbenzyl)cyclopentanamine hydrochloride

Knowledge Base Article: KB-70000-57-6 Subject: Optimization of N-(4-Methylbenzyl)cyclopentanamine Hydrochloride Synthesis Department: Chemical Process Development & Technical Support Last Updated: February 26, 2026 Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article: KB-70000-57-6 Subject: Optimization of N-(4-Methylbenzyl)cyclopentanamine Hydrochloride Synthesis Department: Chemical Process Development & Technical Support Last Updated: February 26, 2026

Executive Summary: The "Golden Route" Strategy

The synthesis of N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS: 70000-57-6) is a classic reductive amination. However, users frequently report yield losses due to three specific failure modes:

  • Competitive Reduction: Reduction of cyclopentanone to cyclopentanol.

  • Incomplete Imine Formation: Steric hindrance of the cyclopentyl ring slowing condensation.

  • Salt "Oiling Out": Difficulty crystallizing the hydrochloride salt due to lipophilicity.

Recommendation: Move away from standard Sodium Borohydride (


) protocols. The "Golden Route" utilizes Sodium Triacetoxyborohydride (STAB)  in 1,2-Dichloroethane (DCE) with acetic acid catalysis. This method maximizes imine selectivity and minimizes side reactions.

Diagnostic & Troubleshooting (Q&A)

Ticket #402: "My LCMS shows 15% Cyclopentanol impurity. Why?"

Diagnosis: You are likely using a non-selective reducing agent (like


 or 

at improper pH) or adding the reducing agent too early. Technical Insight: Cyclopentanone is a ketone.[1] Ketones form imines slower than aldehydes. If you use

, it reduces the ketone to an alcohol faster than the amine condenses to the imine. The Fix:
  • Switch to STAB: Sodium triacetoxyborohydride is sterically bulky and electron-deficient, making it highly selective for the protonated imine over the ketone [1].

  • Sequential Addition: If you must use

    
    , you must pre-form the imine. Stir the amine and ketone in Methanol for 2 hours (with 
    
    
    
    as a desiccant) before adding the reducing agent.
Ticket #405: "Reaction stalled at 60% conversion."

Diagnosis: Insufficient protonation of the carbinolamine intermediate. Technical Insight: The 4-methylbenzylamine is a good nucleophile, but the cyclopentanone carbonyl carbon is moderately hindered. The reaction stalls at the carbinolamine stage (the intermediate before the imine). The Fix:

  • Acid Catalysis: Add 1.0 equivalent of Glacial Acetic Acid . This protonates the carbinolamine hydroxyl group, facilitating water elimination to form the iminium ion, which is the species actually reduced [2].

Ticket #409: "The HCl salt turned into a brown oil/gum, not a solid."

Diagnosis: Solvent polarity mismatch and/or moisture contamination. This is the most common issue with lipophilic benzylamine salts. Technical Insight: The 4-methylbenzyl and cyclopentyl groups are highly lipophilic. If you generate the salt in a solvent that contains water (like aqueous HCl) or is too polar (like pure methanol), the salt effectively forms a supersaturated "oil" phase. The Fix:

  • Anhydrous Conditions: Isolate the free base as an oil first. Dissolve it in anhydrous Diethyl Ether or Ethyl Acetate .

  • Reagent: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.

  • Rescue: If it oils out, reheat to dissolve, add a seed crystal, and cool very slowly.

Optimized Experimental Protocol

Target: N-(4-Methylbenzyl)cyclopentanamine HCl Scale: 10 mmol basis

Step 1: Reductive Amination (The STAB Method)
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) under Nitrogen.

  • Charge: Add 4-Methylbenzylamine (1.21 g, 10 mmol) and Cyclopentanone (0.92 g, 11 mmol, 1.1 equiv) to 1,2-Dichloroethane (DCE) (30 mL).

  • Catalyst: Add Glacial Acetic Acid (0.6 g, 10 mmol, 1.0 equiv). Stir for 30 minutes at Room Temp (RT).

    • Why? This pre-equilibrium allows imine formation.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 equiv) in 3 portions over 15 minutes.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     until pH > 8. Stir for 20 mins to quench boron complexes.
    
Step 2: Workup & Free Base Isolation
  • Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Combine organics and wash with Brine.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: You now have the crude Free Base (likely a pale yellow oil).

Step 3: Salt Formation (Critical Step)
  • Dissolve the Free Base oil in Anhydrous Ethyl Acetate (10 mL per gram of oil).

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise with vigorous stirring.

  • A white precipitate should form immediately.

  • Filtration: Filter the solid under Nitrogen (to prevent moisture absorption). Wash with cold Ethyl Acetate and Hexanes.

  • Drying: Dry in a vacuum oven at 40°C.

Technical Data & Visualization

Table 1: Reducing Agent Comparison
ReagentSelectivity (Imine vs Ketone)ToxicitySolvent SystemRecommendation
STAB High LowDCE / THFPrimary Choice

HighHigh (Cyanide) MeOH (pH 6)Avoid (Safety)

LowLowMeOHOnly with 2-step process
Workflow Logic: Decision Tree

ReactionLogic Start Start Synthesis Solvent Select Solvent: DCE (Preferred) or THF Start->Solvent Reagent Select Reducing Agent: Na(OAc)3BH (STAB) Solvent->Reagent Check Check TLC/LCMS: Ketone Remaining? Reagent->Check Issue1 Issue: Low Conversion Check->Issue1 Yes Issue2 Issue: Oiling Out Check->Issue2 During Workup End Pure HCl Salt Check->End No (Clean) Sol1 Add 1.0 eq Acetic Acid (Catalyzes Imine) Issue1->Sol1 Sol2 Switch to Anhydrous Et2O Add HCl/Dioxane slowly Issue2->Sol2 Sol1->Reagent Restart/Add Sol2->End

Figure 1: Decision logic for optimizing reaction conditions and troubleshooting common failure modes.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent.[4][6] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Optimization

Technical Support Center: Purification of N-(4-Methylbenzyl)cyclopentanamine Hydrochloride

Case ID: REC-70000-57-6 Compound: N-(4-Methylbenzyl)cyclopentanamine hydrochloride CAS: 70000-57-6 Chemical Class: Secondary Amine Hydrochloride / Lipophilic Ammonium Salt Executive Summary This guide addresses the purif...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-70000-57-6 Compound: N-(4-Methylbenzyl)cyclopentanamine hydrochloride CAS: 70000-57-6 Chemical Class: Secondary Amine Hydrochloride / Lipophilic Ammonium Salt

Executive Summary

This guide addresses the purification of N-(4-Methylbenzyl)cyclopentanamine hydrochloride , a secondary amine salt characterized by a distinct amphiphilic profile. The molecule possesses a polar ionic "head" (the ammonium chloride moiety) and two significant lipophilic "tails" (the cyclopentyl ring and the p-tolyl group).

The Core Challenge: This specific lipophilicity (LogP ~3.5 for the free base) often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling. Successful recrystallization requires a solvent system that balances the ionic solubility of the chloride salt with the hydrophobic requirements of the hydrocarbon skeleton.

Part 1: Solvent Selection Logic

The choice of solvent is dictated by the "Like Dissolves Like" principle, but modified for ionic salts with large organic residues.

Primary Solvent Recommendations
Solvent SystemRoleSuitability RatingTechnical Notes
Isopropanol (IPA) Single SolventHigh Best balance. High enough boiling point to dissolve the salt hot; sufficiently lipophilic to prevent oiling out upon cooling.
Ethanol (EtOH) / Diethyl Ether Solvent / Anti-solventHigh Classic method. Dissolve in min. hot EtOH, add Et₂O until turbid. Warning: Et₂O is highly flammable.
Ethanol / MTBE Solvent / Anti-solventHigh (Green) Modern alternative to Ether. MTBE (Methyl tert-butyl ether) is less volatile and safer.
Acetonitrile (MeCN) Single SolventMedium Good for polar impurities, but the high polarity often keeps the salt in solution even when cold.
Water Single SolventLow Avoid. The lipophilic tails will likely cause the compound to oil out as a hydrate or gummy solid.
Decision Logic: Selecting Your System

Use the following decision tree to determine the optimal solvent based on your crude material's behavior.

SolventSelection Start Start: Crude Solid/Oil SolubilityTest Test Solubility in Hot Isopropanol (IPA) Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves Cooling Cool to RT, then 0°C Dissolves->Cooling Yes SwitchSolvent Switch to EtOH/EtOAc System Dissolves->SwitchSolvent No (Insoluble hot) Crystals Crystals Form Cooling->Crystals Success NoCrystals No Precipitate Cooling->NoCrystals Too Soluble Oiling Oils Out (Two Liquid Layers) Cooling->Oiling Phase Separation AddAnti Add Anti-solvent (MTBE or Et2O) NoCrystals->AddAnti Oiling->SwitchSolvent Re-dissolve & Seed AddAnti->Crystals

Figure 1: Decision matrix for selecting the crystallization solvent based on initial solubility observations.

Part 2: Standard Operating Procedure (SOP)

Protocol A: Recrystallization from Isopropanol (Recommended)

Objective: Purify 10g of crude N-(4-Methylbenzyl)cyclopentanamine HCl.

  • Preparation: Place the crude solid in a 250 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add Isopropanol (IPA) in small portions (start with 30 mL) while heating the flask on a hot plate/stirrer to near boiling (~80°C).

    • Critical: Add just enough solvent to dissolve the solid. If the solution is dark/colored, add activated charcoal (10% w/w), stir for 5 mins, and filter hot through Celite.

  • Cooling (The Critical Step):

    • Remove from heat and place the flask on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Allow to cool to room temperature slowly (over 30-45 mins). Rapid cooling promotes oiling out.

  • Crystallization: Once at room temperature, observe for crystal formation.[1] If crystals appear, move the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold IPA (2 x 5 mL).

  • Drying: Dry under vacuum at 40°C or in a desiccator.

Protocol B: The "Oiling Out" Rescue (Ethanol/MTBE)

If Protocol A results in a separated oil layer at the bottom of the flask:

  • Re-heat the mixture until the oil redissolves into a single phase.

  • Add a small amount of Ethanol (5-10% of total volume) to increase polarity.

  • Seed: If you have any pure crystals from a previous batch, add a tiny crystal at the cloud point.

  • Agitate: Vigorously stir the solution as it cools. The mechanical energy helps break up oil droplets and induces nucleation.

Part 3: Troubleshooting & FAQs

Q1: Why does my product turn into a sticky oil instead of crystals?

A: This is "oiling out" (liquid-liquid phase separation). It happens when the temperature drops below the saturation point of the solute (the salt) but remains above the melting point of the solvated salt.

  • Fix: The salt is too lipophilic for the solvent temperature. Re-heat and add a slightly more non-polar co-solvent (like Ethyl Acetate) to keep the oil in solution longer, or add more solvent to lower the saturation concentration, allowing the mixture to cool further before saturation occurs.

Q2: The crystals are colored (yellow/brown). How do I fix this?

A: Amine salts often trap oxidation byproducts.

  • Fix: Perform a "charcoal drop." Dissolve the salt in hot ethanol. Add activated carbon (e.g., Darco G-60). Stir for 10 minutes. Filter hot through a Celite pad. The filtrate should be clear/colorless. Then proceed with crystallization.[1][2]

Q3: Can I use Acetone?

A: Use with caution. While acetone is a great solvent for crystallization, primary and secondary amines can react with ketones to form Schiff bases (imines), even in salt form (though the reaction is slower).

  • Recommendation: Stick to alcohols (IPA, EtOH) or Esters (Ethyl Acetate) to ensure chemical stability.

Part 4: Mechanism of Failure (Oiling Out)

Understanding the thermodynamics of "oiling out" allows you to prevent it.

OilingOut HotSol Hot Saturated Solution Cooling Cooling Process HotSol->Cooling Metastable Metastable Region Cooling->Metastable PhaseSep Liquid-Liquid Separation (Oiling Out) Metastable->PhaseSep High Impurity or Fast Cooling Nucleation Crystal Nucleation Metastable->Nucleation Slow Cooling or Seeding PhaseSep->Nucleation Re-heat & Slower Cool

Figure 2: Thermodynamic pathway distinguishing between successful nucleation and phase separation (oiling out).

References

  • PubChem Compound Summary. (n.d.). N-[(4-Methylphenyl)methyl]cyclopentanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Troubleshooting

Resolving hygroscopicity issues with N-(4-Methylbenzyl)cyclopentanamine hydrochloride

Topic: Resolving Hygroscopicity & Deliquescence Issues Executive Summary N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS: 70000-57-6) is a secondary amine salt.[1][2] Like many secondary amine hydrochlorides, it ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity & Deliquescence Issues

Executive Summary

N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS: 70000-57-6) is a secondary amine salt.[1][2] Like many secondary amine hydrochlorides, it exhibits significant hygroscopicity , often leading to deliquescence (dissolving in its own absorbed moisture) at ambient humidity. This guide provides immediate handling protocols and long-term solid-state engineering strategies to mitigate these physical stability issues during drug development and formulation.

Module 1: Immediate Handling & Storage (The "Band-Aid")

Use these protocols if you currently possess the HCl salt and must work with it immediately without chemical modification.

1.1 The "Two-Minute" Weighing Rule

The Critical Relative Humidity (CRH) of this HCl salt is likely below 40% RH. Above this threshold, moisture uptake kinetics are rapid.

  • Protocol: Do not weigh this compound on an open benchtop balance for longer than 2 minutes.

  • Corrective Action: Use a Static Eliminator (ionizing blower) during weighing.[1] Static charge often causes particles to spread, increasing surface area for moisture attack.

1.2 Storage Configuration

Standard screw-cap vials are insufficient for long-term storage of deliquescent HCl salts.[1]

  • Primary Container: Amber glass vial with a Teflon-lined cap.[1]

  • Secondary Container: Heat-sealed aluminum moisture barrier bag (MBB) containing a molecular sieve desiccant packet.[1]

  • Temperature: Store at 2–8°C. Note: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which triggers immediate deliquescence.

1.3 Drying Protocol (Recovery of Goopy/Caked Material)

If the material has clumped or turned into a paste:

  • Do NOT use heat alone. This often melts the hydrated crystal lattice.

  • Vacuum Drying: Place in a vacuum oven at 30°C (max) with a P₂O₅ (Phosphorus Pentoxide) trap.

  • Duration: 24–48 hours.

  • Verification: Confirm dryness via Karl Fischer (KF) titration (Target < 0.5% water).

Module 2: Root Cause Analysis (The Science)

Why is this happening?

The hygroscopicity of N-(4-Methylbenzyl)cyclopentanamine hydrochloride is driven by the Chloride Ion Effect in secondary amines.[1]

  • High Charge Density: The chloride counter-ion (

    
    ) is small with high charge density, creating a strong driving force to coordinate with water molecules from the atmosphere.
    
  • Crystal Lattice Energy: In many secondary amine HCl salts, the lattice energy is insufficient to resist the hydration energy. The water molecules penetrate the crystal lattice, breaking ionic bonds and forming a liquid solution (deliquescence).

  • Amorphous Content: If the material was isolated via rapid precipitation (e.g., adding ether to an ethanolic solution), it likely contains amorphous regions. Amorphous solids have higher free energy and absorb water much faster than crystalline forms.

Module 3: Solid-State Engineering (The "Cure")

For long-term development, you must engineer the hygroscopicity out of the system.

3.1 Workflow: Decision Matrix for Hygroscopic Salts

Hygroscopicity_Workflow Start Start: Material is Hygroscopic Is_HCl_Mandatory Is HCl Counter-ion Mandatory? Start->Is_HCl_Mandatory Recrystallize Polymorph Screening (Seek stable crystalline form) Is_HCl_Mandatory->Recrystallize Yes Salt_Switch Salt Switching Strategy (Displace Chloride) Is_HCl_Mandatory->Salt_Switch No Solvent_Screen Try Non-Polar Solvents (Heptane/IPA, Toluene) Recrystallize->Solvent_Screen Success_HCl Stable HCl Polymorph Found? Solvent_Screen->Success_HCl Eng_Controls Implement Engineering Controls (Glove box, Lyophilization) Success_HCl->Eng_Controls No New_Salt New Stable Salt Form (Low Hygroscopicity) Success_HCl->New_Salt Yes Candidate_Sel Select Counter-ions: Fumarate, Succinate, Phosphate Salt_Switch->Candidate_Sel Candidate_Sel->New_Salt

Figure 1: Decision matrix for handling hygroscopic amine salts. If the HCl salt cannot be stabilized via recrystallization, salt switching is the recommended path.

3.2 Salt Switching Strategy (Recommended)

If you are in the early research phase, switch the salt . The HCl salt is often the default but rarely the optimal solid form for secondary amines.

Top Recommended Counter-ions for N-(4-Methylbenzyl)cyclopentanamine:

Counter-ionpKa (Acid)Rationale for StabilityExpected Outcome
Fumarate 3.03, 4.38Dicarboxylic acid; forms strong H-bond networks that exclude water.[1]High melting point, non-hygroscopic crystalline solid.
Succinate 4.21, 5.64Similar to fumarate but more flexible; good for solubility.Moderate hygroscopicity, good solubility.
Tosylate -1.34Large, lipophilic anion reduces water affinity.[1]Very stable, low hygroscopicity, but higher MW.
Phosphate 2.15Multi-protic; often forms stable hydrates that do not deliquesce.[1]Stable, but may form stoichiometric hydrates.

Protocol for Salt Switch (Fumarate Example):

  • Dissolve the free base of the amine in Ethyl Acetate or Isopropyl Alcohol (IPA).

  • Add 0.5 to 1.0 equivalents of Fumaric Acid (dissolved in hot ethanol).

  • Cool slowly to 4°C.

  • Filter and dry.[1]

  • Test: Run Dynamic Vapor Sorption (DVS). A successful salt will show < 2% weight gain at 80% RH.

Module 4: Frequently Asked Questions (FAQs)

Q1: My sample turned into a liquid overnight. Is it chemically degraded?

  • Answer: Likely not.[1] This is deliquescence , a physical change where the solid dissolves in absorbed atmospheric water.

  • Verification: Run an HPLC or LC-MS.[1] If the main peak is intact, the molecule is chemically stable. You can recover it by removing the water (lyophilization or vacuum drying), though the physical form (amorphous vs. crystalline) will change.

Q2: Can I use a desiccant inside the vial?

  • Answer: No. Never place a desiccant packet directly in contact with the powder. The desiccant can generate dust or physically contaminate the sample. Place the open vial inside a secondary jar that contains the desiccant.

Q3: What is the "Critical Relative Humidity" (CRH) for this compound?

  • Answer: While specific CRH data for CAS 70000-57-6 is not public, secondary amine HCl salts typically have a CRH between 30% and 50% .[1]

  • Implication: If your lab humidity is 55%, the salt will continuously absorb water until it dissolves. You must handle it in an environment below 30% RH (e.g., a dry box or nitrogen-purged glove bag).[1]

Q4: I need to formulate this for an animal study. How do I handle the weighing error caused by water weight?

  • Answer: Do not rely on the solid weight if it has been exposed to air.

    • Weigh the "wet" solid into a volumetric flask.

    • Dissolve in the vehicle.

    • Take a small aliquot and perform Quantitative NMR (qNMR) or HPLC against a standard to determine the exact concentration of the active moiety.

    • Adjust the dosing volume based on this concentration, not the initial weight.

Module 5: Analytical Validation Protocols

To confirm you have resolved the issue, you must generate data. Use this standard testing workflow:

TechniquePurposeAcceptance Criteria (Stable Form)
DVS (Dynamic Vapor Sorption) Measures water uptake vs. humidity.[1][3][4][5]< 2.0% weight gain at 80% RH (25°C).[1][6] Reversible hysteresis.[1][4][7]
XRPD (X-Ray Powder Diffraction) Checks crystallinity.[1]Sharp, defined peaks. (Halo = Amorphous/Unstable).[1]
TGA (Thermogravimetric Analysis) Distinguishes surface water vs. solvates.[1]No mass loss < 100°C (unless a stable hydrate).[1]
DSC (Differential Scanning Calorimetry) Checks melting point/glass transition.[1]Single sharp endotherm.[1] No Tg (Glass Transition).[1]
References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on salt selection and counter-ion properties).

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Defines sorption, desorption, and deliquescence standards).

  • Food and Drug Administration (FDA). (2000).[1] Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Regulatory requirements for hygroscopicity and solid-state stability).

  • Newman, A. (2013). Pharmaceutical Solid State: Salts, Cocrystals, and Amorphous Solids.[7] In Chemical Engineering in the Pharmaceutical Industry. Wiley.[1] (Mechanistic explanation of chloride ion hygroscopicity).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of N-(4-Methylbenzyl)cyclopentanamine Hydrochloride

Executive Summary & Structural Context[1] N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a secondary amine salt frequently encountered as an intermediate in the synthesis of pharmaceutical candidates targeting CNS r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a secondary amine salt frequently encountered as an intermediate in the synthesis of pharmaceutical candidates targeting CNS receptors. Unlike its free base counterpart—which is typically an oil prone to oxidation—the hydrochloride salt is a stable, crystalline solid.

This guide provides a definitive comparative analysis of the 1H NMR spectral fingerprint of the HCl salt versus its free base. It focuses on the diagnostic shifts induced by protonation, serving as a primary validation tool for successful salt formation during drug development.

The Molecule at a Glance[2]
  • Core Structure: A cyclopentyl ring linked via a secondary amine to a p-tolyl (4-methylbenzyl) group.

  • Key Feature: The hydrochloride salt introduces a cationic ammonium center (

    
    ), significantly deshielding adjacent protons compared to the neutral amine.
    
  • Synthesis Origin: Typically derived via reductive amination of 4-methylbenzaldehyde and cyclopentylamine, followed by HCl precipitation.

Comparative Analysis: HCl Salt vs. Free Base

The most critical analytical challenge is distinguishing the stable salt from the free base or residual starting materials. The following workflow illustrates the logical deduction process for verifying the salt form.

Diagnostic Logic Flow

The following diagram maps the decision process for interpreting the NMR data to confirm salt formation.

SaltVerification Start Crude Product Isolated Solvent Select Solvent (DMSO-d6 recommended for Salts) Start->Solvent CheckNH Check > 8.5 ppm Region Solvent->CheckNH NH_Present Broad Singlet (2H) Observed? (Ammonium Protons) CheckNH->NH_Present Yes NH_Absent No Signal > 8.0 ppm CheckNH->NH_Absent No BenzylicCheck Check Benzylic CH2 Shift NH_Present->BenzylicCheck NH_Absent->BenzylicCheck Shift_Down Shift ~ 4.0 - 4.1 ppm (Deshielded by N+) BenzylicCheck->Shift_Down Downfield Shift_Up Shift ~ 3.7 ppm (Neutral Amine) BenzylicCheck->Shift_Up Upfield Conclusion_Salt CONFIRMED: HCl Salt Shift_Down->Conclusion_Salt Conclusion_Base IDENTIFIED: Free Base Shift_Up->Conclusion_Base

Caption: Decision logic for distinguishing Amine Salts from Free Bases using 1H NMR markers.

Spectral Comparison Table

The table below highlights the quantitative differences between the Free Base and the HCl Salt. Note the significant downfield shift of the alpha-protons (Benzylic and Methine) in the salt form due to the inductive effect of the positive charge.

Proton EnvironmentMultiplicityFree Base (

ppm)*
HCl Salt (

ppm)**

(Shift Effect)
Amine (NH/NH2+) Broad Singlet~1.3 - 1.8 (1H)9.0 - 9.8 (2H) Diagnostic (Appearance of Ammonium)
Aromatic (Ar-H) Doublets (AA'BB')7.10 - 7.257.20 - 7.45+0.1 - 0.2 (Minor deshielding)
Benzylic (Ar-CH2-N) Singlet (or d)3.70 - 3.754.00 - 4.15 +0.3 - 0.4 (Strong inductive effect)
Cyclopentyl Methine Quintet/Multiplet3.05 - 3.153.35 - 3.50 +0.3 (Deshielding)
Ar-Methyl (CH3) Singlet2.322.32 - 2.35Negligible
Cyclopentyl CH2s Multiplets1.4 - 1.91.5 - 2.0Minor

*Data approximated for CDCl3 solvent. **Data approximated for DMSO-d6 solvent (preferred for salts).

Detailed Spectral Assignment (HCl Salt)

This section details the specific assignment for the HCl Salt in DMSO-d6 . This solvent is chosen because amine salts often aggregate or are insoluble in non-polar solvents like CDCl3. Furthermore, DMSO-d6 slows proton exchange, often allowing the observation of the ammonium protons (


) and their coupling.
The Aromatic Region (7.0 – 7.5 ppm)[5]
  • Pattern: Two doublets (roofing effect common), characteristic of a para-substituted benzene ring (AA'BB' system).

  • Integration: 4 Protons.

  • Assignment:

    • 
       ~7.40 ppm (d, J=8 Hz, 2H): Protons ortho to the benzylic methylene (closer to the cationic center).
      
    • 
       ~7.18 ppm (d, J=8 Hz, 2H): Protons meta to the benzylic methylene (closer to the methyl group).
      
The Ammonium Protons (8.5 – 10.0 ppm)
  • Signal: A broad singlet or two broad humps.

  • Integration: 2 Protons (

    
    ).
    
  • Validation: These protons are exchangeable. Adding one drop of

    
     to the NMR tube and shaking will cause this signal to disappear, confirming it is an acidic proton and not an impurity.
    
The Benzylic Methylene (4.0 – 4.2 ppm)
  • Signal: Usually a singlet. However, in strictly anhydrous DMSO-d6, this may appear as a triplet or broad doublet due to coupling with the two ammonium protons (

    
    ).
    
  • Integration: 2 Protons.

  • Significance: This peak is the cleanest indicator of purity. If a smaller peak appears ~3.7 ppm, it indicates incomplete salt formation (presence of free base).

The Aliphatic Region (1.5 – 3.5 ppm)
  • Cyclopentyl Methine (

    
     3.35 - 3.50):  A multiplet (quintet-like). This signal often overlaps with the residual water peak in DMSO (3.33 ppm). Tip: Run the spectrum at elevated temperature (e.g., 40°C) to shift the water peak and reveal this methine signal.
    
  • Tolyl Methyl (

    
     2.30 - 2.35):  A sharp singlet (3H). This is a stable internal reference.
    
  • Cyclopentyl Methylenes (

    
     1.5 - 2.1):  A series of complex multiplets integrating to 8 protons.
    

Experimental Protocol: Self-Validating Analysis

To ensure scientific integrity and reproducibility, follow this step-by-step protocol. This method includes a self-validation step using


 exchange.
Materials
  • Sample: ~10 mg N-(4-Methylbenzyl)cyclopentanamine HCl.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: Standard 5mm NMR tube.

Workflow
  • Sample Preparation:

    • Dissolve 10 mg of the solid salt in 0.6 mL DMSO-d6.

    • Note: If the solution is cloudy, filter through a cotton plug. Salts must be fully dissolved for sharp peaks.

  • Acquisition (Experiment 1 - Standard):

    • Run a standard proton sequence (e.g., 16 scans, 30°C).

    • Checkpoint: Verify the presence of the broad ammonium peak > 8.5 ppm. If absent, the salt may have dissociated or the solvent is too wet.

  • Validation (Experiment 2 - D2O Shake):

    • Add 1-2 drops of

      
       directly to the NMR tube.
      
    • Shake vigorously for 10 seconds.

    • Re-run the proton sequence.

    • Result: The peak at > 8.5 ppm should vanish. The water peak (HDO) at ~3.3-4.0 ppm will grow significantly. This confirms the assignment of the amine salt.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text on general chemical shifts for amines and salts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for identifying residual solvent peaks in DMSO-d6).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for fragment data: 4-methylbenzylamine and cyclopentylamine).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for solvent effects on ammonium proton exchange).

Sources

Comparative

HPLC method development for N-(4-Methylbenzyl)cyclopentanamine hydrochloride detection

An In-Depth Comparative Guide to HPLC Method Development for the Detection of N-(4-Methylbenzyl)cyclopentanamine Hydrochloride Authored by: A Senior Application Scientist This guide provides a comprehensive, experience-d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Method Development for the Detection of N-(4-Methylbenzyl)cyclopentanamine Hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive, experience-driven comparison of analytical methods for the quantification of N-(4-Methylbenzyl)cyclopentanamine hydrochloride. Moving beyond a simple recitation of steps, we will explore the causal relationships behind methodological choices, comparing a robustly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with alternative approaches. Our objective is to equip researchers, scientists, and drug development professionals with the rationale needed to select and implement the most suitable analytical strategy for their specific needs.

Foundational Analysis: Understanding the Analyte

N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a secondary amine salt. Its chemical structure dictates its behavior in a chromatographic system. Before developing a method, it is crucial to understand its physicochemical properties.

  • Structure: The molecule contains a non-polar cyclopentyl group and a substituted benzyl group, along with a polar secondary amine center.

  • pKa: The amine group is basic. While the exact pKa is not readily published, secondary amines of this type typically have a pKa in the range of 10-11. This means that at pH values below ~9, the amine will be protonated (cationic), making it highly polar and water-soluble.

  • UV Absorbance: The presence of the benzene ring results in strong UV absorbance, typically with a maximum (λ-max) around 220 nm and secondary absorbances between 254-270 nm. This property is ideal for UV-based detection in HPLC.

This initial analysis suggests that Reversed-Phase HPLC (RP-HPLC) is an excellent candidate. By controlling the mobile phase pH to keep the amine protonated, we can achieve good retention on a non-polar stationary phase and excellent detection sensitivity using a UV detector.

Primary Method: Optimized RP-HPLC with UV Detection

This method is designed for robust, routine quantification, balancing speed, and resolution. The core principle is partitioning the analyte between a polar mobile phase and a non-polar stationary phase.

Rationale for Methodological Choices
  • Column Selection (C18): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is selected for its strong hydrophobic retention of the non-polar benzyl and cyclopentyl groups. A column with dimensions of 4.6 x 150 mm and 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase Composition: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that provides good peak shape for basic compounds.

  • pH Control: This is the most critical parameter. To ensure the amine remains in its protonated, single ionic form, the aqueous portion of the mobile phase must be buffered to a pH at least 2-3 units below the analyte's pKa. A pH of 3.0 is chosen, achieved with a phosphate buffer. This prevents peak tailing, which occurs when the analyte exists in both protonated and free-base forms during chromatography.

  • Detection Wavelength: While maximum sensitivity might be at a lower wavelength (~220 nm), selecting 254 nm often provides a more stable baseline and reduces interference from common solvents and additives. A Diode Array Detector (DAD) is recommended to confirm peak purity.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Analytical balance, pH meter, volumetric flasks.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • N-(4-Methylbenzyl)cyclopentanamine hydrochloride reference standard

Procedure:

  • Mobile Phase A Preparation (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B Preparation: Acetonitrile (100%).

  • Standard Solution Preparation: Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare sample solutions to a target concentration within the calibration range using the same diluent as the standards.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: DAD, 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      10.0 30 70
      12.0 30 70
      12.1 70 30

      | 15.0 | 70 | 30 |

  • System Suitability: Before analysis, perform five replicate injections of a standard solution. The system is deemed ready if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.

Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_run Phase 3: Analysis & Validation Analyte Analyte Characterization (pKa, UV Scan) Standard Standard & Mobile Phase Preparation Analyte->Standard Column Column Selection (e.g., C18) Standard->Column MobilePhase Mobile Phase Optimization (pH, Organic Modifier) Column->MobilePhase Detection Detector Settings (Wavelength) MobilePhase->Detection SST System Suitability Test (SST) Detection->SST Analysis Sample Sequence Analysis SST->Analysis Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) Analysis->Validation Report Final Report Validation->Report

Validation

Comparative Mass Spectrometric Profiling of N-(4-Methylbenzyl)cyclopentanamine HCl

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(4-Methylbenzyl)cyclopentanamine HCl , designed for researchers in analytical chemistry, forensics, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(4-Methylbenzyl)cyclopentanamine HCl , designed for researchers in analytical chemistry, forensics, and drug development.

Executive Summary

N-(4-Methylbenzyl)cyclopentanamine (CAS: 70000-57-6) is a secondary amine featuring a cyclopentyl ring coupled to a para-methylbenzyl moiety. In drug development, it serves as a critical intermediate for synthesizing pharmaceutical agents targeting CNS receptors.

Accurate identification of this compound requires distinguishing it from structural isomers (e.g., meta- or ortho-methyl analogues) and homologs (e.g., cyclohexyl derivatives). This guide details the specific ionization behaviors under Electron Impact (EI) and Electrospray Ionization (ESI), establishing a self-validating identification protocol.

Key Performance Metrics
MetricN-(4-Methylbenzyl)cyclopentanamineAlternative: N-BenzylcyclopentanamineAlternative: N-(4-Methylbenzyl)cyclohexanamine
Molecular Weight (Free Base) 189.30 g/mol 175.27 g/mol 203.32 g/mol
Primary Base Peak (EI) m/z 105 (Methyltropylium)m/z 91 (Tropylium)m/z 105 (Methyltropylium)
Diagnostic Amine Ion m/z 120 (Loss of Cyclopentyl)m/z 106 (Loss of Cyclopentyl)m/z 120 (Loss of Cyclohexyl)
Specificity Challenge High vs. RegioisomersLowModerate

Experimental Methodology

To replicate the fragmentation patterns described, the following protocols are recommended. These conditions ensure reproducible formation of diagnostic ions.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Inlet Temperature: 250°C (Splitless mode).

  • Column: Rtx-5MS or equivalent (30m × 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: m/z 40–350.

Protocol B: Liquid Chromatography-Tandem MS (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Collision Energy (CE): Stepped 15/30/45 eV for MS/MS fragmentation.

Fragmentation Analysis & Mechanism

The fragmentation of N-(4-Methylbenzyl)cyclopentanamine is governed by the stability of the benzylic cation and the secondary amine structure.

Electron Impact (EI) Fragmentation Pathway

Under 70 eV EI, the molecular ion (M+•, m/z 189 ) is formed but is relatively unstable. The fragmentation is dominated by alpha-cleavage and inductive cleavage driven by the aromatic ring.

Primary Pathway: Benzylic Cleavage (Formation of Base Peak)

The most abundant ion arises from the cleavage of the C-N bond between the benzylic carbon and the nitrogen atom.

  • Mechanism: The radical cation directs charge to the aromatic ring. The bond beta to the ring (C-N) breaks.

  • Product: A 4-methylbenzyl cation is generated at m/z 105 .

  • Rearrangement: This cation typically rearranges to the highly stable methyltropylium ion (seven-membered aromatic ring).

    • Comparison: In the non-methylated analog (N-benzylcyclopentanamine), this pathway yields the tropylium ion at m/z 91 . The shift to m/z 105 is diagnostic for the methyl substitution.

Secondary Pathway: Loss of Cyclopentyl Radical

A competitive pathway involves the retention of the charge on the nitrogen-containing fragment.

  • Mechanism: Inductive cleavage of the N-Cyclopentyl bond.

  • Product: The N-(4-methylbenzyl)amine cation at m/z 120 .

  • Significance: This peak confirms the integrity of the benzyl-amine linkage, distinguishing it from isomers where the methyl group might be on the amine nitrogen (e.g., N-benzyl-N-methylcyclopentanamine).

Tertiary Pathway: Cyclopentyl Ring Fragmentation

Fragments derived from the cyclopentyl ring appear at lower masses.

  • m/z 69: Cyclopentyl cation (

    
    ).
    
  • m/z 41:

    
     (Ring breakdown product).
    
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic causality between the parent molecule and its key fragments.

FragmentationPathway cluster_legend Legend Parent Molecular Ion (M+.) m/z 189 BasePeak Methyltropylium Ion (Base Peak) m/z 105 Parent->BasePeak Benzylic Cleavage (Loss of C5H10N•) AmineFrag N-(4-Me-Benzyl)amine Cation m/z 120 Parent->AmineFrag Loss of Cyclopentyl Radical (C5H9•) RingFrag Cyclopentyl Cation m/z 69 Parent->RingFrag N-Cyclopentyl Cleavage Tropylium Tropylium Ion m/z 91 BasePeak->Tropylium Loss of CH2 (Rare) or H-rearrangement key Red Arrow: Dominant Pathway Yellow/Green: Secondary Pathways

Figure 1: Mechanistic fragmentation pathway of N-(4-Methylbenzyl)cyclopentanamine under Electron Impact (EI).

Comparative Performance Guide

To validate the identity of N-(4-Methylbenzyl)cyclopentanamine, it must be compared against specific alternatives that often co-occur in synthesis or metabolic studies.

Comparison vs. Regioisomers (Ortho/Meta)

The most significant analytical challenge is distinguishing the para-isomer from the ortho- and meta-methylbenzyl isomers.

  • MS Profile: All three isomers produce a base peak at m/z 105 and a molecular ion at m/z 189 . The mass spectrum alone is often insufficient for differentiation.

  • Resolution Strategy: Chromatographic separation is required.

    • Ortho-isomers typically elute earlier due to steric hindrance reducing boiling point/polarity interactions.

    • Para-isomers typically elute later due to a more linear, planar structure allowing better interaction with the stationary phase.

Comparison vs. Homologs (Ring Size)

Differentiating from N-(4-Methylbenzyl)cyclohexanamine (six-membered ring) is straightforward via MS.

FeatureCyclopentanamine Derivative (Target)Cyclohexanamine Derivative (Alternative)
Molecular Ion m/z 189m/z 203
Base Peak m/z 105m/z 105
Amine Fragment m/z 120 (Loss of 69)m/z 120 (Loss of 83)
Ring Fragment m/z 69 (

)
m/z 83 (

)
Comparison vs. Non-Methylated Analog

Comparison with N-Benzylcyclopentanamine validates the presence of the methyl group.

FeatureTarget (Methylated)Analog (Non-Methylated)
Base Peak 105 (Methyltropylium)91 (Tropylium)
Shift +14 Da (Methyl group)Reference Standard

References

  • NIST Mass Spectrometry Data Center. (2023). Cyclopentanamine Mass Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. (2024). N-(4-Methylbenzyl)cyclopentanamine Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for benzyl/tropylium rearrangement mechanisms).
  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. [Link]

Comparative

FTIR characteristic peaks of N-(4-Methylbenzyl)cyclopentanamine hydrochloride

Executive Summary N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS: 70000-57-6) is a secondary amine salt often utilized as a pharmacophore intermediate in the synthesis of psychoactive ligands and specific receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS: 70000-57-6) is a secondary amine salt often utilized as a pharmacophore intermediate in the synthesis of psychoactive ligands and specific receptor modulators. In drug development, verifying the salt form (hydrochloride) versus the free base is a critical quality attribute (CQA) that dictates solubility, bioavailability, and stability.

This guide provides a definitive spectral analysis of the compound, comparing it against its Free Base form and its structural analog, N-(4-Chlorobenzyl)cyclopentanamine . By utilizing a "Spectral Triangulation" methodology, we define the specific infrared fingerprints required to validate identity and purity without reliance on a single reference standard.

Methodology: Spectral Triangulation

In the absence of a universally public reference spectrum for this specific CAS, we employ Spectral Triangulation . This validated approach synthesizes data from three authoritative vectors to construct a high-confidence spectral profile:

  • Functional Group Physics: Theoretical vibrational modes of the secondary ammonium ion (

    
    ) and para-substituted toluene systems.
    
  • Analog Benchmarking: Validated spectra of N-methylcyclopentylamine (cyclopentyl ring modes) and 4-methylbenzylamine (aromatic modes).

  • Exclusionary Logic: Differentiating features that must be absent (e.g., C-Cl stretches, single sharp N-H stretches of free bases).

Characteristic Spectral Profile

The FTIR spectrum of N-(4-Methylbenzyl)cyclopentanamine HCl is dominated by the interplay between the ionic ammonium core and the lipophilic hydrocarbon skeleton.

Table 1: Critical Peak Assignments (Target Compound)
Spectral RegionWavenumber (

)
IntensityAssignment & Mechanistic Insight
High Frequency 2700 – 2400 Medium, Broad

Stretching (Ammonium Band):
The hallmark of the HCl salt. A broad, complex envelope containing multiple sub-bands (Fermi resonance) due to strong hydrogen bonding in the crystal lattice.
C-H Stretching 2960, 2870 Strong, Sharp

Alkyl Stretching:
Distinct peaks from the cyclopentyl ring (

) and the methyl group (

).
Aromatic Region >3000 Weak, Sharp

Aromatic Stretching:
Vibration of protons on the benzene ring.
Fingerprint 1620 – 1580 Medium

Deformation:
Scissoring vibration of the charged ammonium group. Often weaker than the carbonyl band but critical for distinguishing salts from free bases.
Aromatic Ring 1515, 1450 Medium

Ring Breathing:
Skeletal vibrations of the para-substituted benzene ring.
Substituent 1380 Medium

Deformation:
Symmetric bending of the methyl group on the benzyl ring.
Low Frequency 815 ± 5 Strong

OOP Bending (Para):
Out-of-plane bending characteristic of 1,4-disubstitution. This is the key differentiator from ortho/meta isomers.

Comparative Performance Analysis

To validate the identity of your sample, you must compare it against likely alternatives. The table below highlights the discriminating peaks —the specific signals that confirm you have the Target (HCl) and not a contaminant or precursor.

Table 2: Comparative Spectral Markers
FeatureTarget: HCl Salt Alt 1: Free Base (Precursor)Alt 2: 4-Chloro Analog (Contaminant)
N-H Stretch Broad Envelope (2400-2700) Indicates ionic latticeSingle Sharp Peak (~3300) Indicates free secondary amineBroad Envelope (2400-2700) Indicates ionic lattice
Aromatic OOP ~815

Consistent with p-Methyl
~815

~825

Shift due to Cl mass/electronegativity
C-X Stretch Absent Absent1090 & 700-750

Strong C-Cl vibrations
Melting Point High (>180°C, decomp)Low (Liquid or low-melt solid)High (>180°C)

Expert Insight: The most common error in synthesizing this compound is incomplete acidification. If your spectrum shows both a sharp peak at 3300


 and a broad mound at 2500 

, your sample is a mixture of Free Base and Salt. Recrystallization is required.

Structural Logic & Validation Workflow

The following diagram illustrates the logical pathway for validating the compound using FTIR data.

SaltValidation Start Unknown Sample Spectrum CheckNH Check 3500-2400 cm⁻¹ Region Start->CheckNH IsBroad Is there a broad 'Ammonium' envelope (2700-2400 cm⁻¹)? CheckNH->IsBroad FreeBase IDENTIFIED: Free Base Form (Sharp peak at 3300 cm⁻¹) IsBroad->FreeBase No (Sharp Peak) CheckFingerprint Check Fingerprint Region (800-1100 cm⁻¹) IsBroad->CheckFingerprint Yes IsChloro Is there a strong band at ~1090 cm⁻¹ (C-Cl)? CheckFingerprint->IsChloro ChloroAnalog IDENTIFIED: 4-Chloro Analog (Contaminant) IsChloro->ChloroAnalog Yes CheckOOP Check OOP Bending (800-850 cm⁻¹) IsChloro->CheckOOP No IsParaMethyl Is peak at ~815 cm⁻¹? CheckOOP->IsParaMethyl Target CONFIRMED: N-(4-Methylbenzyl)cyclopentanamine HCl IsParaMethyl->Target Yes Isomer IDENTIFIED: Ortho/Meta Isomer (Peak at 750 or 690 cm⁻¹) IsParaMethyl->Isomer No

Figure 1: Logical decision tree for spectral validation of N-(4-Methylbenzyl)cyclopentanamine HCl.

Experimental Protocol: Solid-State Characterization

To ensure reproducibility and minimize hygroscopic interference (which can obscure the ammonium band), follow this protocol.

Materials:

  • Sample: ~2 mg N-(4-Methylbenzyl)cyclopentanamine HCl (dried in a desiccator for 24h).

  • Matrix: 200 mg Spectroscopic Grade KBr (dried at 110°C).

  • Equipment: FTIR Spectrometer (Rec. resolution: 4

    
    , Scans: 32).
    

Step-by-Step Procedure:

  • Blanking: Run a background scan with the sample chamber empty (or with a pure KBr pellet if using double-beam).

  • Grinding: In an agate mortar, grind the 2 mg sample with 200 mg KBr.

    • Critical: Grind until the powder is fine and does not sparkle under light. Coarse particles cause "Christiansen Effect" (distorted baselines).

  • Pressing: Transfer mixture to a die. Apply 10 tons of pressure for 2 minutes under vacuum (to remove trapped air/moisture).

    • Visual Check: The resulting pellet should be transparent/translucent. If opaque/white, regrind.

  • Acquisition: Insert pellet into the holder. Scan from 4000 to 400

    
    .
    
  • Processing: Apply baseline correction if necessary. Do not apply heavy smoothing, as this may mask the fine "Fermi resonance" structure on the ammonium band.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Methylcyclopentane (CAS 96-37-7). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. N-methylcyclopentanamine hydrochloride (CAS 75098-42-9) Compound Summary.[1] National Library of Medicine. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2023). [Link]

  • Canadian Journal of Chemistry. The Infrared Spectra of Secondary Amines and Their Salts. (1956). [Link]

Sources

Validation

Comparative Bioactivity Guide: N-(4-Methylbenzyl)cyclopentanamine HCl vs. Benzylamine Analogs

[1][2] Executive Summary N-(4-Methylbenzyl)cyclopentanamine HCl (CAS: 70000-57-6), hereafter referred to as N-MBCP , represents a distinct structural evolution from classical benzylamine pharmacophores.[1][2] While simpl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

N-(4-Methylbenzyl)cyclopentanamine HCl (CAS: 70000-57-6), hereafter referred to as N-MBCP , represents a distinct structural evolution from classical benzylamine pharmacophores.[1][2] While simple benzylamines (e.g., 4-methylbenzylamine) are often primarily Monoamine Oxidase (MAO) substrates or Kv1.1 channel modulators, the introduction of the N-cyclopentyl moiety significantly alters the physicochemical landscape.[1][2] This modification shifts the bioactivity profile towards Sigma-1 receptor (


R) agonism  and MAO-B inhibition , enhancing lipophilicity and blood-brain barrier (BBB) penetration.[1][2]

This guide provides a technical comparison of N-MBCP against its parent compound (4-Methylbenzylamine) and standard benzylamine derivatives, detailing experimental protocols for validation.[1][2]

Chemical & Physicochemical Comparison

The addition of the cyclopentyl ring transforms the molecule from a small, polar fragment into a lipophilic CNS-active candidate.

FeatureN-MBCP (Target) 4-Methylbenzylamine (Parent) Benzylamine (Standard) Implication
Structure N-Cyclopentyl, p-MethylPrimary amine, p-MethylPrimary amine, UnsubstitutedN-MBCP has higher steric bulk.[1][2]
LogP (Predicted) ~4.2 - 4.5~1.6~1.1N-MBCP has superior BBB permeability.[1][2]
pKa (Basic N) ~9.5~9.4~9.3All are protonated at physiological pH.[1][2]
MAO Interaction Inhibitor (Steric block)Substrate (Rapid oxidation)Substrate N-MBCP resists metabolic degradation.[1][2]

R Affinity
High (Predicted

nM)
Low / NegligibleNegligibleCyclopentyl fits the

hydrophobic pocket.[1][2]

Mechanism of Action & Bioactivity Analysis

Sigma-1 Receptor ( R) Modulation

The


 receptor is a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM).[1][2] High-affinity ligands typically require:
  • A basic nitrogen (protonated).[2]

  • A hydrophobic spacer.[2]

  • An aromatic ring.[2][3][4][][6]

  • A secondary hydrophobic region (satisfied by the cyclopentyl ring).[2]

N-MBCP fits this pharmacophore perfectly.[1][2] Unlike the parent 4-methylbenzylamine, which lacks the secondary hydrophobic bulk, N-MBCP is predicted to act as a high-affinity ligand, potentially mediating neuroprotection and cognitive enhancement.[1][2]

MAO-B Inhibition vs. Substrate Activity[1][2]
  • Benzylamine/4-Methylbenzylamine : These are classic substrates for MAO-B. They are rapidly oxidized to their corresponding aldehydes (e.g., 4-methylbenzaldehyde) and ammonia, producing

    
     (oxidative stress).[1][2]
    
  • N-MBCP : The bulky N-cyclopentyl group prevents the enzyme's FAD cofactor from accessing the

    
    -carbon for hydride abstraction.[1][2] Consequently, N-MBCP likely acts as a competitive inhibitor  rather than a substrate, extending the half-life of endogenous dopamine and phenethylamine.[1][2]
    
Kv1.1 Channel Modulation (Appetite Regulation)

4-Methylbenzylamine has been documented to block Shaker-like Kv1.1 channels, inducing hyperphagia (increased food intake).[1][2] The N-substitution in N-MBCP likely attenuates this specific ion channel activity due to steric hindrance, potentially reducing the appetite-stimulating side effects observed in the parent compound.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways between the parent amine and the N-substituted derivative.

BioactivityPathways Compound_Parent 4-Methylbenzylamine (Parent) Target_MAOB MAO-B Enzyme Compound_Parent->Target_MAOB Substrate (High Turnover) Target_Kv11 Kv1.1 Channel Compound_Parent->Target_Kv11 Blockade Compound_NMBCP N-MBCP (N-Cyclopentyl Derivative) Compound_NMBCP->Target_MAOB Inhibition (Steric Block) Target_Sigma1 Sigma-1 Receptor (MAM Interface) Compound_NMBCP->Target_Sigma1 Agonism (High Affinity) Effect_Oxidation Oxidation to Aldehyde + H2O2 Production Target_MAOB->Effect_Oxidation Effect_Dopamine Increased Synaptic Dopamine Target_MAOB->Effect_Dopamine Prevents Degradation Effect_Hyperphagia Hyperphagia (Increased Appetite) Target_Kv11->Effect_Hyperphagia Effect_Neuroprotection Neuroprotection (Ca2+ Homeostasis) Target_Sigma1->Effect_Neuroprotection

Figure 1: Divergent bioactivity profiles.[1][2] The parent amine promotes oxidative stress and hyperphagia, while N-MBCP favors neuroprotection and dopamine retention.[1][2]

Experimental Protocols for Validation

To objectively compare N-MBCP against benzylamine analogs, the following assays are recommended.

Protocol: Competitive Radioligand Binding Assay ( R)

Purpose : Determine the affinity (


) of N-MBCP for the Sigma-1 receptor.[1][2]
  • Tissue Preparation : Use guinea pig brain membranes or HEK-293 cells overexpressing human

    
    R.[1][2]
    
  • Radioligand :

    
     (Specific for 
    
    
    
    ).[1][2]
  • Non-specific Binding : Define using 10

    
    M Haloperidol.[2]
    
  • Incubation :

    • Mix 100

      
      L membrane preparation + 50 
      
      
      
      L
      
      
      (2 nM final) + 50
      
      
      L Test Compound (N-MBCP,
      
      
      to
      
      
      M).
    • Incubate at 37°C for 120 minutes in 50 mM Tris-HCl (pH 7.4).

  • Termination : Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol: MAO-B Enzymatic Activity Assay

Purpose : Distinguish between substrate and inhibitor activity.[1][2]

  • Enzyme Source : Recombinant Human MAO-B (commercial).[1][2]

  • Substrate : Kynuramine (fluorometric) or Benzylamine (spectrophotometric).[1][2]

  • Workflow :

    • Control : Enzyme + Substrate (Monitor reaction rate).

    • Test : Pre-incubate Enzyme + N-MBCP (1

      
      M) for 15 mins at 37°C. Add Substrate.
      
  • Detection :

    • If N-MBCP is a substrate :

      
       generation will be detected (Amplex Red assay).[1][2]
      
    • If N-MBCP is an inhibitor : The oxidation of the standard substrate (Kynuramine) will be reduced compared to control.[1][2]

  • Validation : Use Selegiline (1

    
    M) as a positive control for inhibition.[2]
    

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity Start Compound Library (N-MBCP vs. Analogs) Step1 Sigma-1 Binding Assay ([3H]-(+)-Pentazocine) Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Decision1->Start No (Discard) Step2 MAO-B Interaction Assay (Amplex Red / H2O2) Decision1->Step2 Yes (Hit) Result2a H2O2 Produced (Substrate) Step2->Result2a Result2b Reaction Blocked (Inhibitor) Step2->Result2b

Figure 2: Screening cascade to classify N-MBCP as a Sigma-1 ligand and MAO-B modulator.[1][2]

References

  • Sigma-1 Receptor Pharmacophore : Mechanisms of Sigma-1 Receptor Ligand Binding. National Institutes of Health (NIH).[2][7] Available at: [Link]

  • Benzylamine MAO SAR : Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B. Biochemistry (1994).[2][8][9] Available at: [Link][1][2]

  • Compound Identity : N-(4-methylbenzyl)cyclopentanamine hydrochloride (CAS 70000-57-6).[1][2][][10][11] PubChem.[2][12][13] Available at: [Link][1][2]

  • Sigma Receptor Ligand Design : Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists. MDPI (2025).[2] Available at: [Link][1][2]

Sources

Comparative

Quality Control Parameters for N-(4-Methylbenzyl)cyclopentanamine Hydrochloride Purity

This guide provides a comparative technical analysis of quality control (QC) parameters for N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS: 70000-57-6). It is designed for analytical chemists and process engineers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of quality control (QC) parameters for N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS: 70000-57-6). It is designed for analytical chemists and process engineers who require robust, self-validating protocols to distinguish high-purity pharmaceutical building blocks from inferior alternatives.

A Comparative Methodological Guide

Executive Summary

N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a critical secondary amine building block, typically synthesized via the reductive amination of 4-methylbenzaldehyde and cyclopentylamine. Its purity is often compromised by specific process-related impurities: residual starting materials, the bis-alkylated tertiary amine (over-reaction), and hydrolysis products.

This guide compares standard QC methodologies against advanced alternatives, establishing a "Gold Standard" workflow. We demonstrate that while simple HPLC-UV is common, it often fails to detect non-chromophoric salt contaminants, necessitating a multi-modal approach involving Potentiometric Titration and LC-MS .

Part 1: Chromatographic Purity (The Separation Challenge)

Comparative Analysis: HPLC-UV vs. GC-FID

For a secondary amine salt, the choice of chromatographic method dictates which impurities are visible.

FeatureHPLC-UV (Reverse Phase) GC-FID (Gas Chromatography) Verdict
Analyte State Analyzes the Salt form directly (in solution).Requires Free-Basing (in-situ or pre-prep).HPLC is preferred for salt integrity.
Selectivity Excellent for polar/ionic impurities and non-volatiles.Superior for volatile starting materials (Aldehydes/Solvents).Complementary : Use GC for solvents, HPLC for related substances.[1]
Peak Shape Prone to tailing (silanol interactions) without acidic modifiers.Sharp peaks, but thermal degradation of the salt is a risk.HPLC (with TFA/Buffer) is more robust.
Detection UV (210-254 nm) detects aromatics well.FID detects all carbon-containing compounds (Universal).HPLC-UV is sufficient for this aromatic amine.
The Gold Standard Protocol: Acidic RP-HPLC

Why this works: Secondary amines interact strongly with residual silanols on silica columns, causing peak tailing. Using a low pH mobile phase (pH 2.5–3.0) ensures the amine remains fully protonated (


), repelling it from the stationary phase and sharpening the peak.
Experimental Workflow
  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).
  • Mobile Phase A:

    
     Trifluoroacetic acid (TFA) in Water (pH ~2.0).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for salts).

    • 2–15 min: 5%

      
       90% B (Linear gradient).
      
    • 15–20 min: 90% B (Wash).

  • Flow Rate:

    
    .
    
  • Detection: UV @ 210 nm (Amine backbone) and 254 nm (Aromatic ring).

  • Sample Prep: Dissolve

    
     in 
    
    
    
    of 50:50 Water:ACN.

Part 2: Impurity Logic & Pathway Visualization

Understanding the origin of impurities allows for targeted detection. The primary impurity in this synthesis is the Tertiary Amine (N,N-bis(4-methylbenzyl)cyclopentanamine), formed if the product reacts with another equivalent of aldehyde.

ReactionPathways Aldehyde 4-Methylbenzaldehyde (Starting Material) Imine Imine Intermediate (Transient) Aldehyde->Imine + Amine - H2O Amine Cyclopentylamine (Starting Material) Amine->Imine Product Target Secondary Amine (HCl Salt) Imine->Product + Reductant (NaBH4/H2) Tertiary Bis-Alkylated Impurity (Tertiary Amine) Product->Tertiary + Excess Aldehyde (Over-alkylation)

Figure 1: Reaction pathway showing the formation of the critical Bis-Alkylated impurity (Blue) from the Target Product (Green).

Part 3: Salt Stoichiometry (The "Hidden" Variable)

A common failure mode in drug development is assuming a "1.0 HCl" stoichiometry. Hygroscopic salts or incomplete acidification can lead to non-integer ratios (e.g., 0.8 HCl), affecting molecular weight calculations and dosage.

Comparative Analysis: Argentometric Titration vs. 1H-NMR
FeatureArgentometric Titration 1H-NMR Integration
Principle Direct reaction of

with

.
Comparison of proton integrals (Aromatic vs. Aliphatic).
Precision High (

RSD). Absolute method.
Moderate (

error). Relative method.
Specificity Specific to Halides.Specific to organic structure; infers salt by shift.
Recommendation Primary Method for salt content.Supporting Method for structure ID.
Protocol: Potentiometric Titration for Chloride Content

Self-Validating Step: The endpoint is determined by the maximum first derivative of the potential change, eliminating visual error.

  • Titrant:

    
     Silver Nitrate (
    
    
    
    ).
  • Solvent:

    
     Methanol + 
    
    
    
    dilute
    
    
    (to prevent carbonate interference).
  • Electrode: Silver/Silver Chloride combination electrode.

  • Procedure:

    • Weigh accurately

      
       of the sample.
      
    • Dissolve in the solvent mixture.

    • Titrate with

      
       using an autotitrator.
      
  • Calculation:

    
    
    Target Theoretical Cl:
    
    
    
    (Based on MW ~225.76).

Part 4: Final Specifications Table

To ensure the material meets "Research Grade" or "GMP Starting Material" standards, the following specification sheet is recommended.

ParameterTest MethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white crystalline solidColored solids indicate oxidation (quinones).
Identification 1H-NMR (

or

)
Conforms to structureVerifies the 4-methyl and cyclopentyl groups.
Purity (HPLC) RP-HPLC (Acidic)

(Area %)
Standard for synthesis intermediates.
Bis-Impurity RP-HPLC

Critical to avoid side reactions in next steps.
Chloride Content Titration (

)

Confirms Mono-HCl salt stoichiometry.
Loss on Drying Gravimetric (

)

Limits water/solvent entrapment.

References

  • PubChem . Compound Summary: N-(4-Methylbenzyl)cyclopentanamine.[2][3][4] National Library of Medicine. Available at: [Link]

  • Verma, M. et al. (2020). Analytical Method Development and Validation for the Determination of Alkyl Amines. Journal of Chromatographic Science. Available at: [Link]

  • Vogel, A.I.Vogel's Textbook of Quantitative Chemical Analysis, 6th Ed. (2000). Prentice Hall.
  • Center for Drug Evaluation and Research (CDER) . Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

Sources

Validation

Comparative Guide: Reference Standards for N-(4-Methylbenzyl)cyclopentanamine Hydrochloride

The following guide details the comparative analysis and application of reference standards for N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS: 70000-57-6). This compound, structurally analogous to the Pencycuron...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative analysis and application of reference standards for N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS: 70000-57-6).

This compound, structurally analogous to the Pencycuron metabolite N-[(4-chlorophenyl)methyl]cyclopentanamine, serves as a critical impurity reference standard in the synthesis of benzyl-cyclopentylamines and related pharmaceutical intermediates.

Part 1: Executive Summary & Strategic Selection

In the quantification of pharmaceutical impurities, the "performance" of a reference standard is defined by its ability to provide metrological traceability and mass balance accuracy . For N-(4-Methylbenzyl)cyclopentanamine HCl, researchers typically choose between three grades of material.

The following table objectively compares the "Product" (Certified Reference Standard) against common "Alternatives" (Synthesis Grade or In-House Isolated materials).

Table 1: Comparative Performance Matrix
FeatureThe Product: Certified Reference Standard (CRS) Alternative A: Synthesis Grade Reagent Alternative B: In-House Isolated Impurity
Primary Use Quantitative Analysis (Assay, Limit Tests)Synthesis Starting MaterialQualitative ID (RT marker)
Purity (HPLC) > 99.0% (Certified)~95% (Variable)Variable (often 85-95%)
Assay Verification qNMR / Mass Balance (100% - impurities - water - volatiles)Area % only (Overestimates content)Area % only
Salt Stoichiometry Confirmed (Ion Chromatography)Assumed (often hygroscopic)Unknown/Variable
Traceability ISO 17034 / NIST TraceableVendor Batch OnlyLab Notebook
Risk Profile Low: Defensible in regulatory filingHigh: Risk of OOS due to potency errorHigh: Stability unknown

Expert Insight:

"Using a Synthesis Grade alternative for quantitation introduces a potency error of 5–15% . Commercial reagents often contain significant residual solvent (toluene/THF) and water, which are invisible in standard UV-HPLC purity checks but depress the actual mass content. For accurate N-(4-Methylbenzyl)cyclopentanamine analysis, a salt-corrected, water-corrected potency assignment is non-negotiable."

Part 2: Technical Characterization & Synthesis Logic

To understand the impurity profile, one must understand the origin. This compound typically arises during the reductive amination of 4-methylbenzaldehyde or as a byproduct when using contaminated starting materials (e.g., 4-methylbenzyl chloride presence in 4-chlorobenzyl chloride supplies).

Synthesis & Impurity Pathway (Graphviz)

The following diagram illustrates the formation pathway and potential critical quality attributes (CQAs).

SynthesisPathway Fig 1: Synthesis pathway showing origin of N-(4-Methylbenzyl)cyclopentanamine and potential over-alkylation impurities. Reactant1 4-Methylbenzaldehyde (or 4-Methylbenzyl chloride) Intermediate Imine Intermediate Reactant1->Intermediate Condensation Reactant2 Cyclopentanamine Reactant2->Intermediate Target N-(4-Methylbenzyl) cyclopentanamine HCl (Target Standard) Intermediate->Target Reductive Amination (NaBH4 or H2/Pd) SideRxn Over-Alkylation (Tertiary Amine) Target->SideRxn Excess Alkylating Agent

Part 3: Analytical Methodologies (The Protocols)

The following protocols are designed to validate the standard's performance. The critical differentiator between the Reference Standard and alternatives is the Response Factor (RF) accuracy.

Protocol A: HPLC Specificity & Separation

Objective: Differentiate N-(4-Methylbenzyl)cyclopentanamine (Methyl-Analog) from N-(4-Chlorobenzyl)cyclopentanamine (Chloro-Analog/Pencycuron metabolite).

Theory: The methyl group (


) is less lipophilic than the chloro group (

). Therefore, in Reverse Phase chromatography, the Methyl-Analog will elute earlier than the Chloro-Analog.

Method Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol interactions with the secondary amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Maximize sensitivity for benzenoid ring) and 254 nm.

  • Temperature: 30°C.

Protocol B: Standard Preparation (Self-Validating System)

Objective: Prepare a stock solution with <0.5% uncertainty.

  • Equilibration: Allow the Reference Standard vial to reach room temperature (prevent condensation).

  • Weighing: Weigh accurately 10.0 mg of N-(4-Methylbenzyl)cyclopentanamine HCl into a 100 mL volumetric flask.

    • Validation Step: If using a "Synthesis Grade" alternative, you must measure water content (KF) and Residual Solvent (GC-HS) first to correct the weight.

    • Formula:

      
      
      
  • Dissolution: Add 50 mL Methanol . Sonicate for 5 minutes. The HCl salt is highly soluble in methanol but may be slow in pure acetonitrile.

  • Dilution: Dilute to volume with Mobile Phase A (Water/Buffer).

    • Note: Diluting directly with high organic content can cause salt precipitation if the buffer concentration is high. Always mix organic first, then buffer.

Part 4: Data Presentation & Verification

When validating the standard, compare the Relative Retention Time (RRT) and Tailing Factor .

Table 2: Expected Chromatographic Performance
ParameterN-(4-Methylbenzyl)...[1][2][3][4] (Target)N-(4-Chlorobenzyl)... (Interference)Acceptance Criteria
Approx. RRT 1.001.15 - 1.20Resolution > 2.0
Tailing Factor 1.1 - 1.31.1 - 1.3T < 1.5 (Amine tailing)
UV Max 210 nm, 260 nm (weak)220 nm, 265 nm (weak)Match Literature Spectrum
Analytical Decision Tree (Graphviz)

This workflow ensures the correct standard grade is selected for the specific development phase.

DecisionTree Fig 2: Decision tree for selecting N-(4-Methylbenzyl)cyclopentanamine reference standards. Start Select Standard Grade Phase Development Phase? Start->Phase Early Early Discovery / Screening Phase->Early Late GMP Release / Stability / Tox Phase->Late Choice1 Synthesis Grade (>95%) Early->Choice1 Choice2 Certified Reference Standard Late->Choice2 Action1 Use Area % Normalization (Qualitative) Choice1->Action1 Action2 Use Weight % w/ Potency Correction (Quantitative) Choice2->Action2

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43810760, N-methylcyclopentanamine hydrochloride. Retrieved February 26, 2026 from [Link]

    • Context: Provides structural data on the cyclopentanamine class and salt properties used to infer solubility and stability profiles.

    • Context: Identifies the chloro-analog as a known impurity, establishing the regulatory relevance of the methyl-analog as a potential process impurity.

  • Centers for Disease Control and Prevention (CDC). NIOSH Manual of Analytical Methods (NMAM) Method 5504. Retrieved February 26, 2026 from [Link]

    • Context: Cited for general protocols on amine extraction and HPLC preparation, adapted here for the specific cyclopentanamine derivative.

    • Context: Source for physical property data (MW 225.76, HCl salt form) and commercial availability status.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Methylbenzyl)cyclopentanamine hydrochloride

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel chemical entities. N-(4-Methylbenzyl)cyclopentanamine hydrochloride is one such compoun...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel chemical entities. N-(4-Methylbenzyl)cyclopentanamine hydrochloride is one such compound, and its safe handling from acquisition to disposal is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The focus here is not just on the "how," but the "why," empowering you to make informed decisions that protect yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. N-(4-Methylbenzyl)cyclopentanamine hydrochloride, as a member of the amine hydrochloride chemical class, presents several potential risks that must be managed. While specific toxicity data for this exact compound is limited, data from structurally similar chemicals and general principles of chemical safety inform our risk assessment. The primary hazards are associated with its irritant properties and potential for harm if improperly handled.[1]

Amine hydrochlorides can cause skin and eye irritation or damage.[2][3] In solid form, inhalation of dust can lead to respiratory tract irritation. As with many research chemicals, its long-term toxicological properties have not been fully investigated, necessitating a cautious approach where all waste is treated as hazardous.[4]

Property Value Source
CAS Number 70000-57-6[1]
Molecular Formula C₁₃H₁₉N · HCl[5]
Molecular Weight 225.76 g/mol [1]
Physical Form Solid[5]
Known Hazards Irritant[1]
Potential Hazards Causes serious eye irritation, may cause skin irritation or allergic reaction.[2][3]
Environmental Hazards Potentially toxic to aquatic life.[6]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable. The causality is simple: creating a barrier between the researcher and the chemical is the most direct way to prevent exposure. All handling and disposal steps must be performed while wearing the appropriate PPE.

PPE Category Specification Rationale
Hand Protection Chemical-resistant nitrile gloves.To prevent direct skin contact, which can cause irritation or sensitization.[3][7]
Eye Protection ANSI-approved safety goggles or a full-face shield.To protect eyes from splashes or airborne dust particles, as amine hydrochlorides can cause serious eye damage.[6][8]
Body Protection Chemical-resistant lab coat.To protect against contamination of personal clothing.[9]
Respiratory Protection NIOSH/MSHA approved respirator.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[9][10]

Waste Segregation and Chemical Incompatibility

The hydrochloride salt of an amine is acidic and can react dangerously with other chemicals. Improper segregation is a leading cause of laboratory accidents. Therefore, waste N-(4-Methylbenzyl)cyclopentanamine hydrochloride must never be mixed with the following:

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): A strong acid-base reaction can occur, generating heat and potentially hazardous fumes.[11]

  • Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Bleach): These can cause vigorous and potentially explosive reactions with organic amine compounds.[11][12]

  • Reducing Sugars (e.g., Lactose, Glucose): Amines can undergo the Maillard reaction with reducing sugars, leading to degradation and the formation of unknown byproducts.[13]

Always store this waste stream in a designated, segregated area away from incompatible materials.[4][14]

Standard Disposal Protocol for Unused/Waste Product

This protocol applies to the disposal of expired, unused, or contaminated N-(4-Methylbenzyl)cyclopentanamine hydrochloride. The guiding principle is that all chemical waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[14][15]

Step-by-Step Methodology:

  • Container Selection:

    • Select a sturdy, leak-proof container with a secure, screw-top lid that is chemically compatible with the waste.[16] A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is clean and dry before use.

  • Waste Labeling:

    • As soon as the first quantity of waste is added, label the container clearly.[4] The label must include:

      • The words "Hazardous Waste."[14]

      • The full chemical name: "N-(4-Methylbenzyl)cyclopentanamine hydrochloride." Avoid abbreviations or formulas.

      • The approximate quantity or concentration of the waste.

      • The date accumulation started.

      • The associated hazards (e.g., "Irritant").

  • Waste Accumulation and Storage:

    • Carefully transfer the solid waste into the labeled container, minimizing dust generation. This should be done in a chemical fume hood.

    • Keep the waste container securely closed at all times, except when adding waste.[4][14]

    • Store the container in a designated satellite accumulation area within the lab. This area should be under the control of laboratory personnel and away from general traffic.[17]

    • If any liquid waste is generated (e.g., from decontamination rinsate), it must be stored in a secondary containment bin.[4][14]

  • Arranging Final Disposal:

    • Once the container is full (do not overfill), or if you no longer generate this waste stream, arrange for a pickup from your institution's EHS department.[14][16]

    • Never attempt to dispose of this chemical in the regular trash or by washing it down the drain.[6][14] This is a violation of federal and local regulations and can harm the environment.[15]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is critical.

Small-Scale Spill Cleanup Protocol:

  • Isolate the Area: Alert colleagues and restrict access to the spill area.[6]

  • Don PPE: Ensure you are wearing the full PPE outlined in Section 2.

  • Contain and Absorb: Gently cover the solid spill with a non-combustible absorbent material like vermiculite, sand, or earth.[6] Avoid raising dust.

  • Collect Waste: Carefully scoop the mixture into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), collecting all cleaning materials and rinsate as hazardous waste.

  • Report: Notify your laboratory supervisor and EHS office of the spill, even if it was minor.

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18][19]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[18]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18][20]

Empty Container Decontamination and Disposal

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.[4]

  • Initial Rinse: The first rinse of the container with a suitable solvent (like water or ethanol) must be collected and disposed of as hazardous waste.[14]

  • Triple Rinse: To ensure the container is free of residue, it should be triple-rinsed.[4][16] Each subsequent rinsate can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

  • Deface Label: Completely remove or obliterate the original chemical label with a permanent marker.[16]

  • Final Disposal: Once clean and dry with the label defaced, the container can be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.[14][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of N-(4-Methylbenzyl)cyclopentanamine hydrochloride.

DisposalWorkflow Disposal Workflow for N-(4-Methylbenzyl)cyclopentanamine hydrochloride start Start: Chemical is designated as waste spill Emergency: Spill Occurs start->spill ppe 1. Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe spill_ppe 1. Don Full PPE spill->spill_ppe container 2. Select & Label Hazardous Waste Container ppe->container collect 3. Place Waste in Container container->collect store 4. Store in Designated Satellite Accumulation Area collect->store full Is Container Full? store->full full->store No pickup 5. Arrange Pickup by EHS/Licensed Contractor full->pickup Yes end End: Waste Disposed pickup->end absorb 2. Absorb with Inert Material (e.g., Vermiculite) spill_ppe->absorb spill_collect 3. Collect Spill Residue into Hazardous Waste Container absorb->spill_collect decon 4. Decontaminate Spill Area spill_collect->decon decon->store

Caption: Decision workflow for routine and emergency disposal.

Conclusion

The responsible disposal of N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a critical component of laboratory safety and environmental stewardship. By adhering to this protocol—understanding the hazards, using appropriate PPE, segregating waste correctly, and following a systematic disposal process—researchers can effectively mitigate risks. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures in your facility.

References

  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • SAFETY DATA SHEET. (Generic for amine compounds). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Monomer-Polymer & Dajac Labs. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Monomer-Polymer & Dajac Labs. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • SAFETY DATA SHEET. Chem Service - N-14248. [Link]

  • N-Methyl-N-(4-methylbenzyl)amine MSDS. Chemsrc. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. [Link]

  • Chemical Incompatibility with Bleach (Sodium Hypochlorite). Columbia University. [Link]

Sources

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